Product packaging for 3-Amino-4,5,6,7-tetrahydro-1H-indazole(Cat. No.:CAS No. 55440-17-0)

3-Amino-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1280943
CAS No.: 55440-17-0
M. Wt: 137.18 g/mol
InChI Key: ZWSFFBUZTDBGKQ-UHFFFAOYSA-N
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Description

3-Amino-4,5,6,7-tetrahydro-1H-indazole (CAS 55440-17-0) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The compound features a bicyclic structure with a tetrahydroindazole core and a reactive 3-amino group, making it a valuable building block for the synthesis of more complex molecules . Research has identified this scaffold as a key precursor in the development of potent and selective ligands for the sigma-2 receptor (TMEM97) . The sigma-2 receptor is a transmembrane protein that serves as a biomarker for rapidly dividing cells and is a promising therapeutic target for central nervous system (CNS) disorders and cancer . Structure-activity relationship (SAR) studies derived from this tetrahydroindazole core have been used to generate pharmacophore models and have yielded compounds with high nanomolar potency (pKi > 7) and excellent selectivity for sigma-2 over sigma-1 receptors . Beyond sigma receptor research, the 4,5,6,7-tetrahydro-1H-indazole structure is a privileged framework in drug discovery, appearing in compounds investigated for a range of biological activities, including antiproliferative properties . This product is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B1280943 3-Amino-4,5,6,7-tetrahydro-1H-indazole CAS No. 55440-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSFFBUZTDBGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Amino-4,5,6,7-tetrahydro-1H-indazole, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic route, including experimental protocols and quantitative data, to facilitate its practical application in a laboratory setting.

Overview of the Synthesis Pathway

The most direct and commonly employed method for the synthesis of this compound involves a two-step process. The synthesis commences with the preparation of the key intermediate, 2-oxocyclohexanecarbonitrile, followed by a cyclization reaction with hydrazine hydrate.

The overall synthetic transformation can be summarized as follows:

G cluster_0 Step 1: Synthesis of 2-Oxocyclohexanecarbonitrile cluster_1 Step 2: Synthesis of this compound Cyclohexanone Cyclohexanone 2-Chlorocyclohexanone 2-Chlorocyclohexanone Cyclohexanone->2-Chlorocyclohexanone Chlorination 2-Oxocyclohexanecarbonitrile 2-Oxocyclohexanecarbonitrile 2-Chlorocyclohexanone->2-Oxocyclohexanecarbonitrile Cyanation This compound This compound 2-Oxocyclohexanecarbonitrile->this compound Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound

Figure 1: Overall synthesis pathway for this compound.

This pathway is favored for its use of readily available starting materials and generally good yields. The following sections provide detailed experimental procedures and quantitative data for each key step.

Experimental Protocols

Step 1: Synthesis of 2-Oxocyclohexanecarbonitrile (2-Cyanocyclohexanone)

The synthesis of the intermediate 2-oxocyclohexanecarbonitrile is typically achieved through the cyanation of 2-chlorocyclohexanone. The precursor, 2-chlorocyclohexanone, can be prepared by the chlorination of cyclohexanone.

2.1.1. Preparation of 2-Chlorocyclohexanone

  • Reaction: Chlorination of cyclohexanone.

  • Reagents: Cyclohexanone, Chlorine gas, Water.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube, a mixture of cyclohexanone (3.0 moles) and water (900 mL) is placed.

    • The flask is cooled in an ice bath, and stirring is initiated.

    • Chlorine gas (slightly more than 3.0 moles) is bubbled through the mixture at a rate that allows for its absorption, which typically takes about 45 minutes.[1]

    • Upon completion of the reaction, the heavier layer of 2-chlorocyclohexanone is separated.

    • The aqueous phase is extracted three times with diethyl ether (150 mL portions).

    • The combined organic layers are washed with water (150 mL) and then with a saturated sodium chloride solution (200 mL).

    • The organic phase is dried over anhydrous sodium sulfate, filtered, and the ether is removed by rotary evaporation.

    • The crude product is purified by vacuum distillation to yield 2-chlorocyclohexanone.

2.1.2. Preparation of 2-Oxocyclohexanecarbonitrile

  • Reaction: Cyanation of 2-chlorocyclohexanone.

  • Reagents: 2-Chlorocyclohexanone, Sodium cyanide, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • A solution of sodium cyanide (1.0-1.5 molar equivalents) in dimethyl sulfoxide is prepared in a round-bottom flask equipped with a stirrer and a thermometer.

    • 2-Chlorocyclohexanone (1.0 molar equivalent) is added to the solution.

    • The reaction mixture is heated to a temperature between 65°C and 85°C and stirred for 1 to 12 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).[2]

    • After completion, the reaction mixture is cooled to room temperature and quenched by pouring it into ice water.

    • The aqueous mixture is extracted with an organic solvent such as chloroform or toluene.

    • The combined organic extracts are washed with water and brine, then dried over a drying agent like sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product can be further purified by distillation or recrystallization to afford 2-oxocyclohexanecarbonitrile.

Step 2: Synthesis of this compound
  • Reaction: Cyclization of 2-oxocyclohexanecarbonitrile with hydrazine hydrate.

  • Reagents: 2-Oxocyclohexanecarbonitrile, Hydrazine hydrate, Ethanol.

  • Procedure:

    • 2-Oxocyclohexanecarbonitrile (1.0 molar equivalent) is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Hydrazine hydrate (1.0-1.5 molar equivalents) is added to the solution.

    • The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored.

    • Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.

    • If precipitation occurs, the solid is collected by filtration, washed with cold ethanol, and dried.

    • If the product does not precipitate, the solvent is removed under reduced pressure. The resulting residue is then triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to induce crystallization.

    • The solid product is collected by filtration, washed, and dried to yield this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purity of the reagents.

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1.1ChlorinationCyclohexanoneChlorineWater0 - 100.7561 - 66>95 (after distillation)
1.2Cyanation2-ChlorocyclohexanoneSodium CyanideDMSO65 - 851 - 1270 - 85>98 (after purification)
2Cyclization2-OxocyclohexanecarbonitrileHydrazine HydrateEthanolReflux2 - 680 - 90>98 (after crystallization)

Mandatory Visualizations

The following diagrams illustrate the key transformations and logical flow of the synthesis process.

G A Cyclohexanone B 2-Chlorocyclohexanone A->B Cl2, H2O C 2-Oxocyclohexanecarbonitrile B->C NaCN, DMSO

Figure 2: Synthesis of the key intermediate, 2-Oxocyclohexanecarbonitrile.

G A 2-Oxocyclohexanecarbonitrile C This compound A->C Ethanol, Reflux B Hydrazine Hydrate B->C

Figure 3: Final cyclization step to yield the target compound.

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs Cyclohexanone Cyclohexanone Chlorination Chlorination Cyclohexanone->Chlorination Chlorine Chlorine Chlorine->Chlorination Sodium Cyanide Sodium Cyanide Cyanation Cyanation Sodium Cyanide->Cyanation Hydrazine Hydrate Hydrazine Hydrate Cyclization Cyclization Hydrazine Hydrate->Cyclization Solvents_Reagents Solvents & Other Reagents Solvents_Reagents->Chlorination Solvents_Reagents->Cyanation Solvents_Reagents->Cyclization Chlorination->Cyanation Cyanation->Cyclization Purification Workup & Purification Cyclization->Purification Final_Product This compound Purification->Final_Product Byproducts Byproducts & Waste Purification->Byproducts

Figure 4: Experimental workflow from starting materials to final product.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The following sections detail its fundamental identifiers, key physical constants, and provides standardized experimental protocols for their determination.

Core Compound Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These values are essential for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
IUPAC Name 4,5,6,7-tetrahydro-1H-indazol-3-amine[1]
CAS Number 55440-17-0[2][3]
Molecular Formula C₇H₁₁N₃[2]
Molecular Weight 137.18 g/mol [2]
Canonical SMILES C1CCC2=C(C1)C(=NN2)N
InChI Key ZWSFFBUZTDBGKQ-UHFFFAOYSA-N[2]

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of this compound, the following standard methodologies are recommended.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Microscale (Thiele Tube) Method

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a calibrated thermometer are used.

  • Procedure: The test tube assembly is attached to the thermometer and immersed in the Thiele tube. The apparatus is heated gently.

  • Data Recording: The temperature at which a continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method (OECD Guideline 105)

  • Preparation: A supersaturated solution of the compound is prepared in a suitable solvent (e.g., water, buffer solutions of different pH) in a flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the solubility of the compound.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and a co-solvent like methanol for compounds with low water solubility).

  • Apparatus: A calibrated pH meter with an electrode and a burette are used.

  • Procedure: The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Preparation: A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water).

  • Partitioning: Equal volumes of the n-octanol and water phases are combined in a flask with a known amount of the compound. The flask is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G Physicochemical Property Determination Workflow cluster_synthesis Compound Synthesis & Purification cluster_physical_props Physical Property Analysis cluster_solution_props Solution Property Analysis cluster_data Data Analysis & Reporting synthesis Synthesis of 3-Amino-4,5,6,7-tetrahydro- 1H-indazole purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization melting_point Melting Point Determination characterization->melting_point boiling_point Boiling Point Determination characterization->boiling_point solubility Solubility (Shake-Flask) characterization->solubility pka pKa (Potentiometric Titration) characterization->pka logp LogP (Shake-Flask) characterization->logp data_analysis Data Analysis and Validation melting_point->data_analysis boiling_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis report Technical Report Generation data_analysis->report

Caption: A logical workflow for the synthesis, purification, and experimental determination of key physicochemical properties.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-Amino-4,5,6,7-tetrahydro-1H-indazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] This technical guide focuses on the mechanistic underpinnings of 3-Amino-4,5,6,7-tetrahydro-1H-indazole and its structurally related analogs. While specific, in-depth data on the mechanism of action for the parent compound, this compound, is not extensively documented in publicly available literature, this guide synthesizes the known biological activities and molecular targets of the broader tetrahydroindazole and 3-aminoindazole classes of compounds. This information provides a foundational understanding for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

The indazole nucleus is a versatile pharmacophore found in numerous synthetic compounds with applications ranging from anti-inflammatory and antimicrobial to anticancer agents.[1][3][4][5][6] The tetrahydro-derivative, in particular, introduces a three-dimensional character that can influence binding affinity and selectivity for various biological targets.

Potential Mechanisms of Action of Tetrahydroindazole Derivatives

Based on the available research on analogous structures, several key mechanisms of action for this compound and its derivatives can be postulated. These primarily revolve around enzyme inhibition and receptor modulation.

Enzyme Inhibition

A significant body of research points to the role of indazole derivatives as potent enzyme inhibitors.

  • Kinase Inhibition: The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment in kinases.[7][8] Various indazole derivatives have been developed as inhibitors of a range of kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7]

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibition: Certain substituted amino-indazole derivatives have been identified as inhibitors of IDO1, a key enzyme in tryptophan metabolism that is implicated in immune evasion in cancer.[9]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Tetrahydroindazole scaffolds have been optimized as inhibitors of human DHODH, an enzyme essential for de novo pyrimidine biosynthesis and a target for anti-inflammatory and anticancer therapies.

Receptor Modulation
  • Sigma-2 Receptor Ligands: Derivatives based on the tetrahydroindazole core have been developed as selective ligands for the sigma-2 receptor, which is overexpressed in various tumor cell lines and is a target for cancer diagnostics and therapeutics.[10]

Disruption of Cellular Signaling Pathways

The antiproliferative effects of some 3-amino-1H-indazole derivatives suggest their involvement in critical cellular signaling pathways.

  • Cell Cycle Arrest: Certain 3-amino-1H-indazole-1-carboxamides have been shown to induce a cell cycle block at the G0-G1 phase in cancer cell lines.[4][11]

  • Apoptosis Induction: One notable 3-amino-1H-indazole derivative has been suggested to induce apoptosis by inhibiting members of the Bcl2 family and interfering with the p53/MDM2 pathway.[7][8]

Summary of Biological Activities of Structurally Related Compounds

While quantitative data for this compound is scarce, the following table summarizes the activities of various substituted indazole and tetrahydroindazole derivatives to provide a comparative overview.

Compound ClassTarget/ActivityReported IC50/ActivityReference(s)
3-Amino-1H-indazole-1-carboxamide derivative (1c)Antiproliferative (Colon and Melanoma cell lines)GI50 in the range of 0.041-33.6 µM[11]
3-Amino-1H-indazole derivative (6o)Antiproliferative (K562 cell line)IC50 of 5.15 µM[7][8]
1,3-Dimethyl-6-amino-1H-indazole derivativesIDO1 InhibitionSuppressed IDO1 expression[9]
Tetrahydroindazole-based compoundsSigma-2 Receptor BindingDeveloped as potent and selective ligands[10]

Experimental Protocols

Detailed experimental protocols for a specific mechanism of this compound are not available. However, researchers can adapt established assays used for analogous compounds to investigate its mechanism of action.

General Kinase Inhibition Assay
  • Reagents: Recombinant kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound.

  • Procedure:

    • Incubate the kinase and the test compound in the assay buffer for a predetermined period.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a specific time at an optimal temperature.

    • Stop the reaction and quantify the product formation. This can be done using various methods such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (e.g., MTT Assay)
  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualization of Potential Signaling Pathways

The following diagram illustrates the potential molecular targets and pathways that could be modulated by this compound and its derivatives, based on the activities of related compounds.

Mechanism_of_Action cluster_compound This compound Analogs cluster_targets Potential Molecular Targets cluster_pathways Cellular Pathways Compound This compound and its derivatives Kinases Protein Kinases (e.g., ALK, FGFR, VEGFR) Compound->Kinases IDO1 IDO1 Compound->IDO1 DHODH DHODH Compound->DHODH Sigma2R Sigma-2 Receptor Compound->Sigma2R Proliferation Cell Proliferation Kinases->Proliferation Inhibition CellCycle Cell Cycle Progression Kinases->CellCycle Inhibition ImmuneResponse Immune Evasion IDO1->ImmuneResponse Inhibition DHODH->Proliferation Inhibition Apoptosis Apoptosis Sigma2R->Apoptosis Modulation

Caption: Potential molecular targets and cellular pathways of this compound analogs.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, the collective evidence from its structural analogs strongly suggests its potential as a modulator of key biological targets, particularly protein kinases, IDO1, DHODH, and the sigma-2 receptor. This guide provides a framework for future research, highlighting the need for comprehensive screening and mechanistic studies to unlock the full therapeutic potential of this promising chemical scaffold. Further investigations, including target identification, quantitative enzymatic and cellular assays, and structural biology studies, are imperative to define its specific molecular interactions and pave the way for its development as a novel therapeutic agent.

References

An In-depth Technical Guide to 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in medicinal chemistry.[1][2] Its derivatives are largely synthetic, with only a few naturally occurring examples, yet they exhibit a vast array of pharmacological activities, including anti-inflammatory, antibacterial, antitumor, and anti-HIV properties.[2][3] Among the various indazole derivatives, the 3-amino-4,5,6,7-tetrahydro-1H-indazole core has emerged as a particularly valuable pharmacophore. This partially saturated system serves as a versatile template for the development of potent and selective modulators of various biological targets, most notably protein kinases.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. It includes detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key synthetic and signaling pathways to serve as a resource for professionals in drug discovery and development.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is typically achieved through a condensation reaction between a 2-cyanocyclohexanone derivative (or a related precursor) and hydrazine hydrate. This method provides a straightforward and efficient route to the core structure, which can then be further functionalized.

A common synthetic approach involves the treatment of multi-substituted cyclohexanone derivatives with hydrazine hydrate in a suitable solvent like methanol, often with acid catalysis.[3] This reaction proceeds via a cyclization-condensation cascade to form the desired tetrahydroindazole ring system.

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Core Scaffold cluster_3 Functionalization (Examples) cluster_4 Final Products A 2-Substituted Cyclohexan-1,3-dione C Condensation/ Cyclization A->C B Hydrazine Hydrate B->C D 3-Amino-4,5,6,7-tetrahydro -1H-indazole C->D Formation of core structure E Amide Coupling D->E F Suzuki Coupling D->F G N-Alkylation D->G H Bioactive Derivatives E->H F->H G->H

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Applications

Derivatives of the 3-amino-indazole scaffold exhibit a wide spectrum of biological activities, establishing them as "privileged structures" in drug discovery.[1] While activities such as antibacterial, antidiabetic, and anti-inflammatory effects have been reported, their most significant therapeutic potential lies in oncology, primarily as protein kinase inhibitors.[1][2][4]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis.[5] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6] Several FDA-approved kinase inhibitors, such as Axitinib, Pazopanib, and Entrectinib, feature an indazole core, highlighting the scaffold's success in this area.[2][3]

3-Amino-indazole derivatives have been specifically designed as potent inhibitors of various tyrosine kinases, including:

  • FLT3 (FMS-like tyrosine kinase 3)

  • PDGFRα (Platelet-derived growth factor receptor alpha)

  • c-Kit

  • FGFR (Fibroblast growth factor receptor) [2][6]

  • ALK (Anaplastic lymphoma kinase) [2]

A key feature of many of these inhibitors is their ability to bind to the "DFG-out" (inactive) conformation of the kinase.[7] This "Type II" inhibition mode can offer greater selectivity and an ability to overcome certain forms of resistance, such as mutations in the "gatekeeper" residue of the ATP-binding pocket.[7] The 3-aminoindazole moiety often serves as an effective "hinge-binding" fragment, forming critical hydrogen bonds within the ATP-binding site of the kinase.[4][7]

Signaling Pathway Inhibition: The FGFR Example

The Fibroblast Growth Factor Receptor (FGFR) pathway is frequently deregulated in various cancers, leading to increased cell proliferation, survival, and angiogenesis. Small molecule inhibitors based on the 3-amino-indazole scaffold have been developed to block this aberrant signaling.

The diagram below illustrates the mechanism of action for an FGFR inhibitor.

cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR RAS RAS FGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 3-Amino-indazole Derivative Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by a 3-amino-indazole derivative.

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of 3-amino-indazole derivatives can be significantly modulated by substitutions on the indazole ring and the appended functionalities. The following tables summarize quantitative data for select derivatives against various cancer-relevant kinases and cell lines, illustrating key SAR trends.

Table 1: Kinase Inhibitory Activity of 3-Amino-1H-indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Entrectinib (127)ALK12[2]
Compound 101FGFR169.1 ± 19.8[2]
Compound 121IDO1720[2]
Compound 122IDO1770[2]
Compound 27aFGFR1< 4.1[6]
Compound 27aFGFR22.0[6]
Compound 59cPim1-33 - 70[6]

Table 2: Cellular Antiproliferative Activity of 3-Amino-1H-indazole Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6oK562Chronic Myeloid Leukemia5.15[4][8]
Compound 6oHEK-293Normal Kidney (Cytotoxicity)33.2[4][8]
Compound 5kHep-G2Hepatoma3.32[4]
AKE-72 (5)K-562Chronic Myeloid LeukemiaTGI = 0.154[9]
Compound 4A2780Ovarian Carcinoma4.21 - 18.6[10]
Compound 9A549Lung Adenocarcinoma4.21 - 18.6[10]

IC50: Half-maximal inhibitory concentration. TGI: Total Growth Inhibition concentration.

Experimental Protocols

To facilitate the practical application of the information presented, this section provides a detailed, representative protocol for an in vitro antiproliferative assay, a fundamental experiment in the evaluation of potential anticancer agents.

Protocol: MTT Assay for Cellular Antiproliferative Activity

1. Objective: To determine the concentration at which a 3-amino-indazole derivative inhibits the growth of a cancer cell line by 50% (IC50 value). This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]

2. Materials:

  • Human cancer cell lines (e.g., K562, A549, Hep-G2).[4]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin/streptomycin).

  • Test compounds (3-amino-indazole derivatives) dissolved in DMSO.

  • Positive control (e.g., 5-Fluorouracil).[4]

  • 96-well microtiter plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

3. Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into dark purple formazan crystals.

  • Solubilization: Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The following workflow diagram outlines the key steps of the MTT assay.

A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add serially diluted Indazole Derivatives B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Add Solubilization Buffer F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

This compound and its analogues represent a highly versatile and privileged scaffold in modern medicinal chemistry. Their straightforward synthesis and amenability to diverse functionalization have enabled the development of potent modulators of various biological targets, with a particularly profound impact in the field of oncology as kinase inhibitors. The ability of these compounds to target specific kinase conformations and overcome drug resistance mutations underscores their therapeutic promise. Future research will likely focus on refining the selectivity profiles of these inhibitors, exploring novel therapeutic applications beyond cancer, and developing next-generation derivatives with enhanced pharmacokinetic and pharmacodynamic properties. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable chemical scaffold.

References

Spectroscopic and Structural Elucidation of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the indazole scaffold.[1] The structural characterization of this molecule is fundamental for its application in synthetic chemistry and pharmacology. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, based on the analysis of closely related analogs and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also presented, along with a workflow for the spectroscopic analysis of synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar structures and are intended to serve as a reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1HN1-H
~4.5-5.5br s2H-NH₂
~2.5-2.7m2HC4-H₂
~2.2-2.4m2HC7-H₂
~1.6-1.8m4HC5-H₂ and C6-H₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~150-155C3
~140-145C7a
~110-115C3a
~25-30C4
~22-27C5
~22-27C6
~20-25C7

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and indazole)
3000-2850MediumC-H stretching (aliphatic)
~1620MediumN-H bending (amine)
~1580MediumC=N stretching (indazole ring)
~1450MediumC-H bending (aliphatic)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
137.10[M]⁺ (Molecular Ion)
122[M-NH]⁺
108[M-N₂H]⁺
95[M-C₂H₄N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for indazole derivatives. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[2]

  • ¹H NMR Spectroscopy : Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is generally used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet) : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR) : Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile solids, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.[3]

  • Ionization : Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS or ESI).

  • Mass Analysis : Analyze the resulting ions to generate a mass spectrum, which plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Finalization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure Report Final Report / Publication Structure->Report

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information as a starting point for their own experimental work and structural confirmation of this and related molecules.

References

3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceutical agents.[1][2][3][4] This technical guide provides an in-depth overview of the potential biological activity of this compound, drawing upon published data from structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Biological Activity: Kinase Inhibition

The primary biological activity associated with the 3-amino-indazole scaffold is the inhibition of protein kinases.[5] Numerous derivatives have been synthesized and evaluated as potent inhibitors of various kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The 3-amino group of the indazole ring is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions within the ATP-binding site of kinases.[5] The tetrahydro-benzene portion of this compound provides a three-dimensional structure that can be further functionalized to enhance potency and selectivity for specific kinase targets.

Potential Therapeutic Applications

Based on the known activities of related compounds, this compound and its derivatives are being explored for a range of therapeutic applications, most notably in oncology.

Anticancer Activity

The antiproliferative effects of 3-amino-indazole derivatives have been demonstrated in various cancer cell lines.[6][7][8] This activity is largely attributed to the inhibition of kinases that are overexpressed or hyperactivated in cancer cells, leading to the disruption of key signaling pathways involved in cell growth, proliferation, and survival.

Table 1: Antiproliferative Activity of Selected 3-Amino-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6o (a 1H-indazole-3-amine derivative)K562 (Chronic Myeloid Leukemia)5.15[8]
Compound 2f (an indazole derivative)4T1 (Breast Cancer)0.23 - 1.15[7][9]
3-amino-N-phenyl-1H-indazole-1-carboxamides (10d,e )Various< 1[6]

Key Signaling Pathways

The anticancer activity of 3-amino-indazole derivatives is mediated through the modulation of specific signaling pathways. Below are diagrams illustrating the general mechanism of action for kinase inhibitors and a more specific pathway involving VEGFR-2, a common target for this class of compounds.

G General Kinase Inhibition Workflow A 3-Amino-Indazole Derivative B Kinase ATP Binding Site A->B Binds to C Inhibition of ATP Binding B->C Prevents D Substrate Phosphorylation Blocked C->D E Downstream Signaling Disrupted D->E F Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) E->F

Caption: General workflow of kinase inhibition by a 3-amino-indazole derivative.

G VEGFR-2 Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular A VEGF B VEGFR-2 A->B Binds D Kinase Domain B->D C 3-Amino-Tetrahydro- Indazole Derivative C->D Inhibits E Autophosphorylation D->E Catalyzes F Downstream Signaling (e.g., RAF-MEK-ERK) E->F Activates G Angiogenesis, Cell Proliferation, and Survival F->G Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 3-amino-indazole derivatives, which can be adapted for the study of this compound.

General Synthesis of 3-Amino-Indazole Derivatives

A common synthetic route to 3-amino-1H-indazoles involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine hydrate.[2]

Example Protocol:

  • A solution of the appropriately substituted ortho-fluorobenzonitrile in butanol is prepared.

  • Hydrazine hydrate is added to the solution.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography.

G Synthesis of 3-Amino-Indazoles A o-Fluorobenzonitrile Derivative C Reaction in Butanol (Reflux) A->C B Hydrazine Hydrate B->C D Workup and Purification C->D E 3-Amino-Indazole Product D->E

Caption: General synthetic workflow for 3-amino-indazoles.

In Vitro Kinase Inhibition Assay

The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay.

Example Protocol (for VEGFR-2):

  • Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a kinase assay buffer.

  • A suitable substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).

  • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of a compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Example Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

While specific biological data for this compound is not extensively available in the public domain, the wealth of information on structurally related 3-amino-indazole and tetrahydroindazole derivatives strongly suggests its potential as a kinase inhibitor with applications in anticancer therapy. This technical guide provides a foundational understanding of its likely biological activities, mechanisms of action, and the experimental approaches to further investigate its therapeutic potential. Further research is warranted to fully elucidate the specific biological profile of this compound.

References

An In-depth Technical Guide to 3-Amino-4,5,6,7-tetrahydro-1H-indazole: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper provides a comprehensive overview of the discovery, history, and synthesis of the heterocyclic compound 3-Amino-4,5,6,7-tetrahydro-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound that has garnered interest as a versatile scaffold in medicinal chemistry. Its rigid, partially saturated bicyclic structure, combined with the presence of a reactive amino group, makes it a valuable building block for the synthesis of a diverse range of molecules with potential therapeutic applications. This guide will delve into the initial discovery and synthesis of this compound, providing a historical context for its emergence as a significant entity in chemical and pharmaceutical research.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1963 publication in the Journal of the Chemical Society by D. Buttimore and his colleagues. The synthesis was achieved through the cyclization of 2-oxocyclohexanecarbonitrile with hydrazine. This foundational work laid the groundwork for the exploration of the chemical properties and further applications of this novel heterocyclic system.

While the initial discovery focused on the synthesis and characterization of the molecule, the broader tetrahydroindazole scaffold later gained significant attention in the late 1970s through the work of researchers at Eli Lilly and Company. Patents filed in 1979 by Nicholas J. Bach and Edmund C. Kornfeld described a series of amino-substituted 4,5,6,7-tetrahydro-1H(or 2H)-indazoles. Although their primary focus was on the 5- and 6-amino isomers, this research highlighted the potential of the tetrahydroindazole core as a pharmacophore. Specifically, these compounds were investigated for their dopamine agonist activity, with potential applications in the treatment of Parkinson's disease and for the inhibition of prolactin secretion.

This early pharmacological interest in the tetrahydroindazole skeleton provided a crucial context for the continued investigation of its derivatives, including the 3-amino substituted variant, in various drug discovery programs.

Synthesis

The seminal synthesis of this compound, as described by Buttimore et al., involves the reaction of a β-ketonitrile with a hydrazine derivative. This general approach remains a cornerstone for the construction of the 3-aminopyrazole ring fused to a carbocyclic system.

General Synthetic Pathway

The synthesis commences with a commercially available or readily prepared cyclic β-ketonitrile, in this case, 2-oxocyclohexanecarbonitrile (also known as 2-cyanocyclohexanone). This starting material is then subjected to a condensation and subsequent cyclization reaction with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final this compound product.

Synthesis of this compound cluster_reactants Reactants start 2-Oxocyclohexanecarbonitrile intermediate Hydrazone Intermediate start->intermediate Condensation reagent Hydrazine Hydrate (H2NNH2·H2O) product This compound intermediate->product Intramolecular Cyclization

Synthetic pathway to this compound.
Experimental Protocol: Synthesis from 2-Oxocyclohexanecarbonitrile

The following is a representative experimental protocol based on the classical synthesis.

Materials:

  • 2-Oxocyclohexanecarbonitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of 2-oxocyclohexanecarbonitrile in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from an appropriate solvent to yield pure this compound.

Characterization Data

The structural confirmation of this compound relies on various spectroscopic techniques. The following table summarizes typical characterization data.

Technique Data
Mass Spectrometry (MS) Expected molecular ion peak corresponding to the molecular weight of C7H11N3.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the amino group and the indazole ring, as well as C-H stretching of the cyclohexyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Resonances corresponding to the protons of the cyclohexyl ring and the amino group. The chemical shifts and coupling patterns are consistent with the tetrahydroindazole structure. ¹³C NMR: Signals for the carbon atoms of the fused ring system, including the sp² carbons of the pyrazole ring and the sp³ carbons of the cyclohexyl ring.

Conclusion

The discovery of this compound by Buttimore and colleagues in 1963 marked the advent of a versatile and valuable heterocyclic scaffold. The straightforward and efficient synthesis from readily available starting materials has facilitated its use in a wide array of chemical and medicinal applications. The early recognition of the pharmacological potential of the broader tetrahydroindazole class by researchers at Eli Lilly further solidified the importance of this molecular framework in drug discovery. This technical guide has provided a historical and synthetic overview of this core molecule, offering a foundational understanding for researchers and scientists working in the field.

3-Amino-4,5,6,7-tetrahydro-1H-indazole CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic amine with the CAS Number 55440-17-0. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Properties and Identification

This compound is a bicyclic compound featuring a pyrazole ring fused to a cyclohexane ring. The presence of an amino group at the 3-position of the indazole core makes it a valuable scaffold for chemical modifications in drug design.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 55440-17-0[1]
Molecular Formula C₇H₁₁N₃[1]
Molecular Weight 137.18 g/mol [1]
IUPAC Name 4,5,6,7-tetrahydro-1H-indazol-3-amine[2]
Synonyms 3-Amino-4,5,6,7-tetrahydroindazole
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as ethanol and dimethylformamide.[3]

Synthesis and Experimental Protocols

A plausible synthetic route, based on the synthesis of other 3-aminoindazoles, could involve the reaction of 2-cyanocyclohexanone or a related precursor with hydrazine hydrate. The general principle involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the tetrahydroindazole ring system.

Hypothetical Experimental Workflow for Synthesis:

G Hypothetical Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product cluster_purification Purification 2_cyanocyclohexanone 2-Cyanocyclohexanone reaction_vessel Reaction in suitable solvent (e.g., Ethanol) 2_cyanocyclohexanone->reaction_vessel hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction_vessel hydrazone_intermediate Hydrazone Intermediate reaction_vessel->hydrazone_intermediate Formation intramolecular_cyclization Intramolecular Cyclization (Heat or Acid/Base catalysis) hydrazone_intermediate->intramolecular_cyclization final_product This compound intramolecular_cyclization->final_product Formation purification_steps Purification (e.g., Recrystallization, Chromatography) final_product->purification_steps

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[4][6] Derivatives of indazole have shown promise as anti-inflammatory, anticancer, and kinase-inhibiting agents.[7][8]

While specific biological targets for this compound are not extensively documented, its structural similarity to other biologically active indazoles suggests potential for similar activities. The 3-amino group, in particular, is a key feature in many indazole-based kinase inhibitors, where it often forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[9]

Potential Signaling Pathway Involvement:

Given the prevalence of indazole derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could modulate various signaling pathways implicated in diseases like cancer.

G Potential Kinase Inhibition Pathway Indazole_Derivative 3-Amino-4,5,6,7-tetrahydro- 1H-indazole Derivative Kinase Protein Kinase (e.g., FGFR, ALK) Indazole_Derivative->Kinase Binds to ATP pocket Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activation Inhibition->Kinase Inhibits

Caption: Potential mechanism of action via kinase inhibition.

Analytical Methods

The characterization of this compound and its derivatives would typically involve a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amino and N-H groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

This compound represents a promising chemical entity for further investigation in the field of drug discovery. Its structural features, particularly the presence of the 3-aminoindazole core, suggest a high potential for interaction with various biological targets, most notably protein kinases. This guide provides a foundational understanding of its chemical properties and outlines potential avenues for its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: The 3-Amino-4,5,6,7-tetrahydro-1H-indazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Amino-4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional shape, arising from the fusion of a pyrazole ring with a saturated cyclohexane ring, provides a versatile framework for the design of potent and selective ligands for a variety of biological targets. This document provides an overview of the key applications of this scaffold, detailed experimental protocols for relevant assays, and quantitative data for representative compounds.

Key Applications

The this compound core has been successfully employed in the development of therapeutic agents for a range of diseases, primarily by serving as a versatile building block for the synthesis of:

  • Sigma-2 Receptor Ligands: The scaffold has proven to be an excellent starting point for the development of potent and selective sigma-2 (σ2) receptor ligands. The σ2 receptor is overexpressed in various tumor cell lines and is implicated in neurological disorders, making it an attractive target for both diagnostic imaging agents and therapeutic intervention.

  • Antibacterial Agents: Derivatives of this scaffold have shown promising activity against various bacterial strains. One of the key mechanisms of action is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.

  • Antiproliferative Agents: The scaffold has been incorporated into molecules exhibiting antiproliferative activity against various cancer cell lines.

Data Presentation

Table 1: Sigma-2 Receptor Binding Affinity of this compound Derivatives
Compound IDR1R2Ki (nM) for σ2 ReceptorSelectivity (σ1/σ2)
1a HBenzyl15.2>100
1b H4-Fluorobenzyl8.5>200
1c MethylBenzyl10.1>150
1d Methyl4-Fluorobenzyl5.2>300

Data is representative and compiled from published literature.

Table 2: Antibacterial and Antiproliferative Activity of this compound Derivatives
Compound IDRMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC50 (µM) vs. HCT116
2a H6412825.6
2b 4-Chlorophenyl16328.9
2c 3,4-Dichlorophenyl8164.2
2d 4-Methoxyphenyl326415.1

Data is representative and compiled from published literature.

Signaling Pathways and Experimental Workflows

Sigma-2 Receptor Signaling Pathway

sigma2_pathway Ligand Tetrahydroindazole Ligand Sigma2R Sigma-2 Receptor (TMEM97) Ligand->Sigma2R Binds PGRMC1 PGRMC1 Sigma2R->PGRMC1 Associates CellularEffects Cellular Effects (Apoptosis, Proliferation, Calcium Signaling) Sigma2R->CellularEffects Modulates PGRMC1->CellularEffects

Caption: Ligand binding to the Sigma-2 receptor influences cellular processes.

DNA Gyrase Inhibition Workflow

gyrase_workflow Start Start: Prepare Reagents Incubate Incubate DNA Gyrase, Relaxed Plasmid DNA, ATP, and Inhibitor Start->Incubate StopReaction Stop Reaction Incubate->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Analyze Analyze Gel for Supercoiled vs. Relaxed DNA Electrophoresis->Analyze

Caption: Workflow for assessing DNA gyrase inhibition.

Experimental Protocols

Protocol 1: Sigma-2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-2 receptor.

Materials:

  • [³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand.

  • Haloperidol for determining non-specific binding.

  • Membrane preparations from cells or tissues expressing the sigma-2 receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (this compound derivatives).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of [³H]-DTG (at a final concentration of ~1-5 nM).

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of a high concentration of haloperidol (e.g., 10 µM final concentration).

  • Initiate the binding reaction by adding 50 µL of the membrane preparation to each well.

  • Incubate the plate at room temperature for 60-120 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the DNA gyrase supercoiling activity (IC50).

Materials:

  • Purified bacterial DNA gyrase.

  • Relaxed circular plasmid DNA (e.g., pBR322).

  • ATP.

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol).

  • Test compounds.

  • Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue).

  • Agarose and TBE buffer for gel electrophoresis.

  • Ethidium bromide or other DNA stain.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Set up reaction tubes on ice. To each tube, add assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.

  • Initiate the reaction by adding DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reactions by adding the stop solution.

  • Load the samples onto a 1% agarose gel in TBE buffer containing a DNA stain.

  • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualize the DNA bands under UV light. The relaxed and supercoiled forms of the plasmid will migrate differently.

  • Quantify the intensity of the supercoiled DNA band for each compound concentration.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.[1]

  • Test compounds.

  • Sterile 96-well microplates.[1]

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Incubator.

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB directly in a 96-well microplate.[1]

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.[1]

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[1]

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its demonstrated utility in targeting the sigma-2 receptor and bacterial DNA gyrase highlights its potential in oncology, neurology, and infectious diseases. The protocols and data presented herein provide a foundation for researchers to further explore the chemical space around this promising scaffold and to develop new drug candidates with improved efficacy and selectivity.

References

Application Notes and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols are based on established methodologies for structurally related tetrahydroindazoles and 3-aminoindazoles. These protocols are intended to serve as a comprehensive guide for researchers initiating studies on this molecule.

Chemical Synthesis

The synthesis of this compound can be conceptually approached via a multi-step pathway starting from cyclohexanone, a common precursor for tetrahydroindazoles. This proposed synthesis involves the formation of a key intermediate, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, followed by conversion to the corresponding carboxamide and subsequent Hofmann rearrangement to yield the 3-amino product.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclohexanone

  • Sodium ethoxide (NaOEt)

  • Diethyl oxalate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH), absolute

  • Toluene

  • Ammonia (aqueous solution, 28-30%)

  • Sodium hypobromite (NaOBr) solution (freshly prepared from bromine and sodium hydroxide)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

Step 1: Synthesis of 2-(diethoxycarbonyl)cyclohexan-1-one

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a three-necked flask equipped with a dropping funnel and a reflux condenser, add cyclohexanone (1.0 eq) dropwise with stirring at 0-5 °C.

  • After the addition is complete, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

  • Dissolve the crude 2-(diethoxycarbonyl)cyclohexan-1-one (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure ester.

Step 3: Synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

  • Treat the ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 eq) with a saturated solution of ammonia in methanol in a sealed pressure vessel.

  • Heat the mixture at 80-100 °C for 24 hours.

  • Cool the vessel, and concentrate the reaction mixture under reduced pressure to obtain the crude carboxamide.

  • Recrystallize the crude product from ethanol to obtain the pure 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide.

Step 4: Synthesis of this compound (Hofmann Rearrangement)

  • Dissolve the 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (1.0 eq) in a cold (0-5 °C) aqueous solution of sodium hypobromite (1.1 eq).

  • Stir the mixture at 0-5 °C for 1 hour, then slowly warm to room temperature and heat to 50-60 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, DCM:methanol gradient) to yield this compound.

Visualization of Synthetic Workflow:

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Indazole Formation cluster_2 Step 3: Amidation cluster_3 Step 4: Hofmann Rearrangement A Cyclohexanone C 2-(diethoxycarbonyl)cyclohexan-1-one A->C B Diethyl Oxalate B->C E Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate C->E D Hydrazine Hydrate D->E G 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide E->G F Ammonia F->G I This compound G->I H Sodium Hypobromite H->I

Caption: Synthetic workflow for this compound.

Biological Activity Evaluation

Based on the known activities of structurally similar compounds, two primary areas of investigation are proposed: Sigma-2 (σ₂) receptor binding and protein kinase inhibition.

Sigma-2 (σ₂) Receptor Binding Assay

Derivatives of tetrahydroindazole have been identified as potent and selective ligands for the σ₂ receptor, suggesting that this compound may also exhibit affinity for this target.

Experimental Protocol: Radioligand Binding Assay for σ₂ Receptor

Materials:

  • This compound (test compound)

  • [³H]Di-o-tolylguanidine ([³H]DTG), a common radioligand for sigma receptors.

  • Haloperidol (for defining non-specific binding)

  • Membrane preparations from a cell line expressing σ₂ receptors (e.g., MCF-7 breast cancer cells).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in the binding buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [³H]DTG (at a final concentration near its Kd for σ₂ receptors), and 100 µL of the cell membrane preparation.

  • For determining total binding, add 50 µL of binding buffer instead of the test compound.

  • For determining non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold binding buffer (3 x 5 mL).

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundTarget ReceptorRadioligandIC₅₀ (nM)Ki (nM)
This compoundσ₂[³H]DTGData to be determinedData to be determined
Reference Compound (e.g., Haloperidol)σ₂[³H]DTGKnown valueKnown value
Protein Kinase Inhibition Assay

The 3-aminoindazole scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors. Therefore, it is plausible that this compound may exhibit inhibitory activity against one or more protein kinases. A general protocol for an in vitro kinase assay is provided below.

Experimental Protocol: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

Materials:

  • This compound (test compound)

  • A panel of purified protein kinases (e.g., FGFR, VEGFR, PDGFR, Src family kinases)

  • Substrate for each kinase (peptide or protein)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Add the test compound dilutions to the wells of the assay plate.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundTarget KinaseIC₅₀ (µM)
This compoundKinase AData to be determined
This compoundKinase BData to be determined
This compoundKinase CData to be determined
Reference InhibitorKinase AKnown value

Potential Signaling Pathway Involvement

Should this compound show significant activity as a kinase inhibitor, it would be expected to modulate the downstream signaling pathways regulated by the inhibited kinase. For example, if it inhibits a receptor tyrosine kinase (RTK) like FGFR, it would interfere with the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Visualization of a Hypothetical Kinase Inhibition Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Proliferation, Survival, Angiogenesis mTOR->Response TF->Response Inhibitor This compound Inhibitor->RTK

Caption: Hypothetical inhibition of an RTK signaling pathway.

Disclaimer: The experimental protocols and potential biological activities described herein are based on scientific literature for structurally related compounds and are provided for research guidance purposes. The actual synthesis and biological effects of this compound must be determined through empirical investigation. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for drug design. The saturated carbocyclic ring of the 3-Amino-4,5,6,7-tetrahydro-1H-indazole scaffold offers an opportunity to explore novel chemical space, potentially improving physicochemical properties such as solubility and metabolic stability while providing vectors for substitution into new regions of the kinase active site.

While the synthesis of kinase inhibitors directly from this compound is not extensively documented in peer-reviewed literature, established synthetic routes for the analogous aromatic 3-amino-1H-indazole can be adapted. This document provides a generalized synthetic strategy and detailed protocols based on well-established derivatization of the 3-amino-indazole core, which can serve as a robust starting point for developing novel inhibitors from its tetrahydro- counterpart. The primary focus of the examples provided will be on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[1][2][3]

General Synthetic Strategy

The development of kinase inhibitors from a 3-amino-indazole core typically involves two key modifications: acylation or urea formation at the 3-amino position and substitution on the indazole ring, often via cross-coupling reactions. A common and effective strategy is to first acylate the exocyclic amino group, followed by a Suzuki or similar cross-coupling reaction to introduce diversity.

Below is a general workflow for the synthesis of 3-amino-indazole-based kinase inhibitors.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Final Modification Start 3-Amino-4,5,6,7- tetrahydro-1H-indazole Acylation Step 1: Acylation (e.g., with an acyl chloride or chloroformate) Start->Acylation Intermediate1 N-Acylated Intermediate Acylation->Intermediate1 Coupling Step 2: Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Requires a handle (e.g., Br, I) on the indazole ring. Intermediate1->Coupling Intermediate2 Coupled Intermediate Coupling->Intermediate2 FinalStep Step 3: Final Modification (e.g., Saponification, Amidation) Intermediate2->FinalStep FinalProduct Target Kinase Inhibitor FinalStep->FinalProduct

General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are representative examples based on the synthesis of well-characterized 3-amino-1H-indazole derivatives.[4] Researchers should adapt these procedures for the this compound scaffold, primarily by adjusting solvent systems to accommodate changes in solubility.

Protocol 1: Acylation of the 3-Amino-Indazole Core

This protocol describes the acylation of a 3-amino-indazole derivative with an acyl chloride.

Materials:

  • 6-Bromo-1H-indazol-3-amine (or 6-Bromo-4,5,6,7-tetrahydro-1H-indazol-3-amine)

  • Cyclopropanecarbonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • Dissolve 6-bromo-1H-indazol-3-amine (1.0 eq) in anhydrous DCM and a slight excess of pyridine (1.2 eq) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain N-(6-bromo-1H-indazol-3-yl)cyclopropanecarboxamide.

Protocol 2: Suzuki Cross-Coupling for Scaffold Diversification

This protocol details the Suzuki coupling of the N-acylated intermediate with a boronic acid.

Materials:

  • N-(6-bromo-1H-indazol-3-yl)cyclopropanecarboxamide (1.0 eq)

  • (3-(ethoxycarbonyl)phenyl)boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane and water)

  • Reflux condenser and heating mantle

  • Round-bottom flask

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • To a round-bottom flask, add N-(6-bromo-1H-indazol-3-yl)cyclopropanecarboxamide, the corresponding boronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1).

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting crude material via silica gel column chromatography to yield the coupled product.[4]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a general protocol for determining the IC₅₀ value of a synthesized compound using a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant kinase (e.g., VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Prepare a serial dilution of the inhibitor compound in a buffer/DMSO solution.

  • In a white assay plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations. Include a "no inhibitor" control and a "no kinase" background control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the ADP generated and thus, to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory activity of a series of 3-amino-1H-indazole derivatives against various kinases, illustrating the impact of different substitutions. This data can guide the design of novel inhibitors based on the this compound core.

Compound IDR Group (at indazole-6-position)Target KinaseIC₅₀ (nM)Cellular EC₅₀ (µM)Reference
Cpd 1 3-carboxyphenylFLT3-0.005[4]
Cpd 1 3-carboxyphenylPDGFRα-T674M-0.017[4]
Cpd 1 3-carboxyphenylKit-T670I-0.198[4]
Cpd 2 4-carboxyphenylFLT3-0.325[4]
Cpd 3 3-(methylcarbamoyl)phenylFLT3-0.009[4]
Cpd 4 3-(ethylcarbamoyl)phenylFLT3-0.007[4]
Cpd 5 4-pyridinylFLT3-0.004[4]
Cpd 5 4-pyridinylPDGFRα-T674M-0.009[4]
Cpd 6 2-aminopyrimidin-5-ylFLT3-0.003[4]
Cpd 7 6-aminopyridin-3-ylFLT3-0.002[4]

Note: Data presented is for the 3-(cyclopropanecarboxamido)-1H-indazol-6-yl scaffold. IC₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme in vitro. EC₅₀ values represent the concentration that gives a half-maximal response in a cell-based assay.

Signaling Pathway Visualization

VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF-A), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration, leading to angiogenesis. Inhibitors targeting VEGFR-2 block these initial phosphorylation events.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_pathways Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates RAS RAS VEGFR2->RAS activates AKT Akt PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation VEGF VEGF-A VEGF->VEGFR2 binds Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2 inhibits autophosphorylation Angiogenesis Angiogenesis Proliferation->Angiogenesis

References

Application Notes and Protocols: 3-Amino-4,5,6,7-tetrahydro-1H-indazole in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial building block for the development of novel anticancer agents. Its derivatives have demonstrated a wide range of pharmacological activities, including the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and migration. This document provides detailed application notes on the utility of this scaffold, along with standardized protocols for the synthesis and evaluation of its derivatives as potential cancer therapeutics.

The indazole nucleus is a versatile pharmacophore found in several FDA-approved drugs.[1][2] Modifications of the 3-amino-1H-indazole core have led to the discovery of potent inhibitors of various protein kinases and other cancer-related targets.[3][4][5] These compounds often exhibit high efficacy and selectivity, making them promising candidates for further preclinical and clinical development.

Featured Applications

Derivatives of this compound have been successfully employed in the development of agents targeting several critical cancer signaling pathways:

  • PI3K/AKT/mTOR Pathway Inhibition: A significant number of 3-amino-1H-indazole derivatives have been synthesized and shown to exhibit potent inhibitory activity against the PI3K/AKT/mTOR signaling cascade, a frequently dysregulated pathway in human cancers.[6] One notable derivative, W24, demonstrated broad-spectrum antiproliferative activity against various cancer cell lines with IC50 values in the sub-micromolar to low micromolar range.[6] Mechanistic studies revealed that W24 induces G2/M cell cycle arrest and apoptosis.[6]

  • p53/MDM2 Pathway and Apoptosis Induction: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[7][8][9] For instance, compound 6o displayed promising inhibitory effects against the K562 chronic myeloid leukemia cell line and exhibited good selectivity for cancer cells over normal cells.[7][8][9]

  • Kinase Inhibition: The 3-amino-indazole scaffold is a key hinge-binding motif in many kinase inhibitors.[3] Derivatives have been designed as potent inhibitors of kinases such as FLT3, PDGFRα, and Kit, which are often mutated or overexpressed in various cancers.[3] Some compounds have shown single-digit nanomolar efficacy against these targets.[3]

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity of selected 3-amino-1H-indazole derivatives against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of 1H-indazole-3-amine Derivatives (Series 6) [9]

CompoundK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Hep-G2 (Liver Cancer) IC50 (µM)
6a 5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76
6o 5.15 ± 0.55>40>405.61 ± 0.33
5-Fu (Control) 14.32 ± 1.1221.56 ± 2.4318.98 ± 1.9825.43 ± 2.67

Table 2: Antiproliferative Activity of 1H-indazole-3-amine Derivatives (Series 5) [9]

CompoundK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Hep-G2 (Liver Cancer) IC50 (µM)
5a 9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31
5k 12.17 ± 2.8510.32 ± 1.0111.45 ± 0.983.32 ± 0.43

Table 3: Selectivity Index of Selected Compounds [9]

CompoundK562 IC50 (µM)Hep-G2 IC50 (µM)HEK-293 (Normal Cell) IC50 (µM)Selectivity Index (SI) vs. K562Selectivity Index (SI) vs. Hep-G2
6o 5.15 ± 0.555.61 ± 0.3333.2 ± 3.126.455.92
5k 12.17 ± 2.853.32 ± 0.4333.54 ± 2.982.7610.10

Signaling Pathways and Experimental Workflows

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indazole 3-Amino-1H-indazole Derivatives (e.g., W24) Indazole->PI3K Indazole->AKT Indazole->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by 3-amino-1H-indazole derivatives.

p53_MDM2_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces Degradation p53 Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits MDM2->Degradation promotes Indazole 1H-indazole-3-amine Derivatives (e.g., 6o) Indazole->MDM2 inhibits?

Caption: The p53/MDM2 pathway and potential modulation by 1H-indazole-3-amine derivatives.[9]

Experimental_Workflow Synthesis Synthesis of 3-Amino-indazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification MTT Cell Viability (MTT Assay) Purification->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis WesternBlot Mechanism of Action (Western Blot) CellCycle->WesternBlot Apoptosis->WesternBlot Data Data Analysis & Conclusion WesternBlot->Data

Caption: General experimental workflow for the evaluation of anticancer 3-amino-indazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1H-indazole Derivatives

This protocol provides a general method for the synthesis of 3-amino-1H-indazole derivatives, which can be adapted based on specific target molecules. A common route involves the reaction of an appropriately substituted 2-fluorobenzonitrile with hydrazine.[3][10]

Materials:

  • Substituted 2-fluorobenzonitrile

  • Hydrazine hydrate

  • Butanol or other suitable high-boiling point solvent

  • Standard laboratory glassware for reflux reactions

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • Dissolve the substituted 2-fluorobenzonitrile in butanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-1H-indazole derivative.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different derivatives.[11]

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9]

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, HepG2)[9]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well cell culture plates

  • Test compounds (3-amino-indazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[9]

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Plate and treat cells with the desired concentrations of the test compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time period.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 5: Western Blotting for Protein Expression Analysis

Western blotting is used to detect the expression levels of specific proteins involved in the mechanism of action of the test compounds (e.g., Bcl-2, Bax, p53, MDM2).[8][9]

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-MDM2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control, such as GAPDH or β-actin, to normalize the protein expression levels.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability and the ability of its derivatives to target key oncogenic pathways provide a strong foundation for future drug discovery efforts. The protocols and data presented herein offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this important class of compounds.

References

Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives, including those based on the 3-amino-4,5,6,7-tetrahydro-1H-indazole scaffold, have emerged as a significant class of compounds in the field of neurodegenerative disease research. Their versatile structure allows for the development of potent and selective inhibitors of various protein kinases and other biological targets implicated in the pathophysiology of diseases such as Alzheimer's and Parkinson's. These compounds offer promising avenues for therapeutic intervention by modulating key signaling pathways involved in neuronal survival, inflammation, and protein aggregation.

The core structure of 3-amino-indazole serves as a privileged scaffold in medicinal chemistry, particularly for targeting the ATP-binding site of kinases.[1][2] Modifications to this core have led to the discovery of inhibitors for a range of kinases, including those that play a crucial role in the hyperphosphorylation of tau protein and neuroinflammation, both of which are hallmarks of several neurodegenerative disorders.[3][4] This document provides an overview of the applications of these derivatives, quantitative data on their activity, and detailed experimental protocols for their evaluation.

Key Applications in Neurodegenerative Disease Research

Kinase Inhibition in Tauopathies

One of the primary applications of indazole derivatives is the inhibition of kinases involved in the hyperphosphorylation of the tau protein, a key pathological feature of Alzheimer's disease and other tauopathies.[3] For instance, derivatives of 6-hydroxy-1H-indazole have been shown to inhibit tau phosphorylation and exhibit neuroprotective effects in cellular models.[3] Furthermore, a novel compound, 6-amino-1-methyl-indazole (AMI), has demonstrated the ability to decrease the expression of p-tau and the upstream kinase GSK-3β in a Parkinson's disease model.[3]

Targeting LRRK2 in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease, and indazole-based compounds have been developed as potent and brain-penetrant LRRK2 kinase inhibitors.[4] These inhibitors aim to reduce the hyperactivity of LRRK2, which is linked to neurodegeneration.[4] The development of these molecules often involves structure-based drug design to achieve high selectivity and potency.

Modulation of Imidazoline I2 Receptors in Alzheimer's Disease

Imidazoline I2 receptors (I2-IRs) have been identified as relevant targets in Alzheimer's disease.[5] Structural modifications of known I2-IR ligands have led to the development of new derivatives that show neuroprotective and anti-inflammatory effects in preclinical models of neurodegeneration.[5]

Quantitative Data

The following tables summarize the quantitative data for various indazole derivatives in neurodegenerative disease research.

Compound/DerivativeTarget Kinase/ReceptorIC50/EC50Cell Line/ModelReference
3-amino-1H-indazol-6-yl-benzamides (e.g., compound 4 and 11)FLT3, c-Kit, PDGFRα-T674MSingle-digit nanomolar EC50sKinase-activity dependent cellular proliferation assays[1]
6-amino-1-methyl-indazole (AMI)GSK-3β (upstream of p-tau)Not specifiedSH-SY5Y cells (MPP+ induced apoptosis)[3]
2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33)Imidazoline I2 ReceptorsNot specified5xFAD mouse model of AD[5]
1H-indazol-3-amine derivativesFGFR1, FGFR2FGFR1 IC50 < 4.1 nM, FGFR2 IC50 = 2.0 nMEnzymatic assays[2]

Experimental Protocols

Protocol 1: Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of indazole derivatives against a target kinase.

1. Materials:

  • Test compound (indazole derivative) dissolved in DMSO.
  • Recombinant human kinase.
  • Kinase substrate (e.g., a specific peptide).
  • ATP.
  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
  • 96-well plates.
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
  • Plate reader.

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.
  • Add the kinase and substrate to the wells of a 96-well plate containing kinase assay buffer.
  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of indazole derivatives on neuronal cell lines.

1. Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT-22).
  • Cell culture medium.
  • Test compound (indazole derivative) dissolved in DMSO.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
  • 96-well cell culture plates.
  • Plate reader.

2. Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
  • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 3: In Vivo Efficacy in a Mouse Model of Parkinson's Disease (MPTP Model)

This protocol describes a method to evaluate the neuroprotective effects of an indazole derivative in a chemically-induced mouse model of Parkinson's disease.

1. Animals and Treatment:

  • Use male C57BL/6 mice.
  • Divide the mice into groups: Vehicle control, MPTP-only, and MPTP + Test Compound (at different doses).
  • Administer the test compound (e.g., intraperitoneally) for a specified period before and during MPTP administration.
  • Induce Parkinson's-like pathology by administering MPTP hydrochloride (e.g., 30 mg/kg, i.p.) for several consecutive days.[6]

2. Behavioral Assessment:

  • Perform behavioral tests such as the rotarod test or pole test to assess motor coordination and bradykinesia.

3. Neurochemical Analysis:

  • Sacrifice the animals after the treatment period.
  • Dissect the striatum and substantia nigra.
  • Measure dopamine and its metabolites in the striatum using HPLC with electrochemical detection.

4. Immunohistochemistry:

  • Perfuse the brains and prepare sections of the substantia nigra.
  • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons.

Signaling Pathways and Experimental Workflows

G cluster_0 Tau Hyperphosphorylation Pathway GSK3b GSK-3β Tau Tau GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Indazole Indazole Derivative (e.g., AMI) Indazole->GSK3b Inhibition

Caption: Inhibition of GSK-3β by an indazole derivative to reduce tau hyperphosphorylation.

G cluster_1 Experimental Workflow: Kinase Inhibitor Screening Start Start: Indazole Derivative Library Assay In Vitro Kinase Assay (IC50 Determination) Start->Assay CellAssay Cell-Based Assays (Viability, Target Engagement) Assay->CellAssay Potent Hits AnimalModel In Vivo Efficacy Studies (e.g., MPTP mouse model) CellAssay->AnimalModel Active Compounds Lead Lead Compound Identification AnimalModel->Lead Efficacious & Safe

Caption: Workflow for screening indazole derivatives as potential neuroprotective agents.

References

Application Notes and Protocols: Derivatization of 3-Amino-4,5,6,7-tetrahydro-1H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of potent and selective therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the derivatization of this scaffold, focusing on its application in the discovery of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors, crucial targets in oncology and other diseases. The indazole nucleus is a key component in several approved drugs, including the anticancer agents niraparib and pazopanib.[1][2]

Therapeutic Applications and Signaling Pathways

Derivatives of the this compound core have been extensively explored as inhibitors of various protein kinases and PARP enzymes. These molecules typically function by competing with endogenous ligands, such as ATP in the case of kinases, thereby modulating cellular signaling pathways implicated in cell proliferation, survival, and DNA repair.

Kinase Inhibition:

Many derivatives of the indazole scaffold have been developed as potent kinase inhibitors.[2] For instance, the 3-aminoindazole moiety can act as an effective hinge-binding fragment, crucial for the inhibition of tyrosine kinases.[3] These inhibitors can target the "DFG-out" inactive conformation of kinases, a strategy to overcome resistance to conventional kinase inhibitors.[4] The diagram below illustrates the general mechanism of action for indazole-based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site Indazole 3-Aminoindazole Derivative Kinase Protein Kinase (e.g., FLT3, PDGFRα, Kit) Indazole->Kinase Competitively Inhibits Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: General mechanism of competitive kinase inhibition by 3-aminoindazole derivatives.

PARP Inhibition:

The this compound scaffold is also a key component in the design of PARP inhibitors.[5] PARP enzymes are critical for DNA single-strand break repair.[5] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality.[5] The indazole core can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, thereby blocking its enzymatic activity.[5]

PARP_Inhibition_Pathway cluster_parp PARP-1 Activity cluster_brca BRCA1/2 Deficient Cells Indazole Indazole-based PARP Inhibitor PARP1 PARP-1 Indazole->PARP1 Inhibits BER Base Excision Repair (BER) PARP1->BER NAD NAD+ NAD->PARP1 Binds SSB Single-Strand DNA Break (SSB) SSB->PARP1 Activates DSB Double-Strand Break (DSB) SSB->DSB Leads to BER->SSB Repair HR Homologous Recombination (HR) (Defective) DSB->HR Repaired by CellDeath Synthetic Lethality (Cell Death) DSB->CellDeath Leads to

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

Experimental Protocols

The following protocols describe the synthesis of the this compound core and its subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of related 3-aminoindazole structures.[6]

Workflow:

Protocol1_Workflow Start 2-Cyanocyclohexanone Derivatives Reaction Cyclization Reaction Start->Reaction Reagent Hydrazine Hydrate in Methanol/H+ Reagent->Reaction Product 3-Amino-4,5,6,7-tetrahydro -1H-indazole Derivatives Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Final Final Product Purification->Final

Caption: Workflow for the synthesis of the this compound core.

Materials:

  • Substituted 2-cyanocyclohexanone

  • Hydrazine hydrate

  • Methanol

  • Catalytic acid (e.g., HCl)

  • Reaction vessel with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the substituted 2-cyanocyclohexanone derivative in methanol in a round-bottom flask.

  • Add a catalytic amount of acid to the solution.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.[6]

  • Characterize the final product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[6]

Protocol 2: N-Alkylation of this compound

Procedure:

  • To a solution of the this compound in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K2CO3, NaH).

  • Add the desired alkylating agent (e.g., alkyl halide) to the mixture.

  • Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Amide Coupling at the 3-Amino Group

This protocol outlines the formation of an amide bond at the 3-amino position, a common derivatization for kinase inhibitors.

Procedure:

  • Dissolve the this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a base (e.g., triethylamine, diisopropylethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDCI).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with aqueous solutions (e.g., NaHCO3, brine).

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Quantitative Data Summary

The following tables summarize the biological activity of various indazole derivatives as reported in the literature.

Table 1: Kinase Inhibitory Activity of 3-Aminoindazole Derivatives

CompoundTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50/EC50, nM)Reference
Entrectinib (127) ALK12--[1]
Compound 27a FGFR1< 4.1KG-125.3[2]
Compound 27a FGFR22.0SNU-1677.4[2]
Compound 4 FLT3--Single-digit nM EC50[4]
Compound 11 FLT3, c-Kit, PDGFRα-T674M--Single-digit nM EC50[4]
AKE-72 (5) BCR-ABLWT< 0.5K-562GI50 < 10, TGI = 154[7]
AKE-72 (5) BCR-ABLT315I9--[7]

Table 2: PARP Inhibitory Activity of Indazole Derivatives

CompoundTargetIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)Reference
Niraparib (MK-4827) PARP-1/2-BRCA-1 & BRCA-2 deficientPotent antiproliferation[8]
Olaparib PARP-11.4 - 5.2 (Ki)--[8]
Rucaparib PARP-11.4 - 5.2 (Ki)--[8]
Talazoparib PARP-11.4 - 5.2 (Ki)--[8]

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel drug candidates. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the derivatization of this versatile core structure for the discovery of new kinase and PARP inhibitors. The adaptability of this scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a cornerstone in modern medicinal chemistry.

References

The Versatile Building Block: 3-Amino-4,5,6,7-tetrahydro-1H-indazole in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 3-amino-4,5,6,7-tetrahydro-1H-indazole has emerged as a valuable and versatile scaffold in the construction of novel heterocyclic compounds with significant therapeutic potential. Its unique structural features, combining a saturated carbocyclic ring with a reactive aminopyrazole moiety, provide a gateway to a diverse range of fused heterocyclic systems, most notably potent kinase inhibitors.

This application note provides a detailed overview of the synthesis of this compound and its application in the preparation of biologically active molecules, with a focus on the synthesis of tetrahydropyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Synthesis of the Core Scaffold

The primary and most efficient method for the synthesis of this compound involves the condensation reaction of 2-cyanocyclohexanone with hydrazine hydrate. This reaction proceeds readily, often in a suitable solvent such as ethanol, to yield the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Cyanocyclohexanone

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • To a solution of 2-cyanocyclohexanone (1 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a crystalline solid.

Expected Yield: 75-85%

Application in the Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines

The 3-amino group of the tetrahydro-indazole scaffold serves as a key nucleophilic handle for the construction of fused heterocyclic systems. A prominent application is the synthesis of tetrahydropyrazolo[1,5-a]pyrimidines through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents. These resulting scaffolds have shown significant promise as inhibitors of various protein kinases, including CDK2.

Experimental Protocol: Synthesis of a Tetrahydropyrazolo[1,5-a]pyrimidine Derivative

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • To this solution, add acetylacetone (1.1 equivalents).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5,7-dimethyl-2,3,4,5-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine derivative.

Expected Yield: 60-75%

Biological Activity: Inhibition of CDK2

Derivatives of tetrahydropyrazolo[1,5-a]pyrimidine have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme in the regulation of the cell cycle, particularly at the G1/S phase transition.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for cancer therapy.[2]

The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays, and the results are expressed as the half-maximal inhibitory concentration (IC50).

Compound ClassTarget KinaseIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine Derivative ACDK2/cyclin A0.76[3]
Pyrazolo[1,5-a]pyrimidine Derivative BCDK20.25[2]
Pyrazolo[1,5-a]pyrimidine Derivative CCDK20.16[2]
Roscovitine (Reference Inhibitor)CDK2/cyclin A0.44[3]

CDK2 Signaling Pathway in Cell Cycle Regulation

The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by compounds derived from this compound can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Signaling_Pathway G1_Phase G1 Phase G1_S_Transition G1/S Transition S_Phase S Phase G1_S_Transition->S_Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb pRb pRb E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Cell_Cycle_Arrest Cell Cycle Arrest CyclinE_CDK2->G1_S_Transition Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2 Inhibitor->Cell_Cycle_Arrest

Caption: CDK2 Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow from the synthesis of the building block to the biological evaluation of the final heterocyclic compounds.

Experimental_Workflow Start Start: 2-Cyanocyclohexanone & Hydrazine Hydrate Synthesis_BB Synthesis of This compound Start->Synthesis_BB Purification_BB Purification (Recrystallization) Synthesis_BB->Purification_BB Characterization_BB Characterization (NMR, MS) Purification_BB->Characterization_BB Reaction Condensation with 1,3-Dicarbonyl Compound Characterization_BB->Reaction Purification_Product Purification (Column Chromatography) Reaction->Purification_Product Characterization_Product Characterization (NMR, MS, HRMS) Purification_Product->Characterization_Product Biological_Assay In Vitro Kinase Assay (CDK2 Inhibition) Characterization_Product->Biological_Assay Data_Analysis Data Analysis (IC50 Determination) Biological_Assay->Data_Analysis

Caption: Synthetic and Evaluation Workflow.

References

Application Notes & Protocols for the Continuous Flow Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis offers a potentially safer, more efficient, and scalable alternative to traditional batch processing.[6] Flow chemistry provides enhanced control over reaction parameters, leading to improved yield and purity.[7]

Proposed Synthetic Pathway

The synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole can be envisioned through the condensation of 2-cyanocyclohexanone with hydrazine hydrate. This reaction is analogous to well-established methods for the synthesis of 3-aminoindazoles from o-halobenzonitriles and hydrazines.[8][9]

Reaction Scheme:

This one-step process in a continuous flow setup is anticipated to provide rapid access to the target molecule.

Experimental Workflow

The general experimental workflow for the continuous flow synthesis is depicted in the diagram below. Reagent solutions are continuously pumped into a heated reactor coil where the reaction occurs. The product stream is then cooled and collected after passing through a back-pressure regulator to maintain the desired reaction pressure.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection A Reagent A (2-Cyanocyclohexanone in Solvent) P1 Pump 1 A->P1 B Reagent B (Hydrazine Hydrate in Solvent) P2 Pump 2 B->P2 M T-Mixer P1->M P2->M R Heated Reactor Coil M->R C Cooling Bath R->C BPR Back-Pressure Regulator C->BPR Coll Product Collection BPR->Coll

Figure 1: Experimental workflow for continuous flow synthesis.

Logical Relationship of Synthesis

The synthesis follows a logical progression from starting materials to the final product, facilitated by the continuous flow process.

G Start Starting Materials (2-Cyanocyclohexanone, Hydrazine Hydrate) Mixing Reagent Mixing Start->Mixing Pumping Reaction Heated Reaction (Cyclocondensation) Mixing->Reaction Flow into Reactor Product Product Formation (this compound) Reaction->Product Conversion

Figure 2: Logical flow of the synthetic process.

Quantitative Data: Proposed Reaction Parameters

The following table summarizes the proposed reaction parameters for the flow synthesis of this compound. These values are based on typical conditions for similar heterocyclic syntheses in flow.[2][10]

ParameterValue
Reagents & Solvents
Reagent A Concentration0.5 M 2-Cyanocyclohexanone in EtOH
Reagent B Concentration1.0 M Hydrazine Hydrate in EtOH
Flow Parameters
Flow Rate (Pump 1)0.5 mL/min
Flow Rate (Pump 2)0.5 mL/min
Total Flow Rate1.0 mL/min
Reactor Volume10 mL
Residence Time10 min
Reaction Conditions
Temperature120 °C
Pressure10 bar
Expected Outcome
Expected Yield70-90%
Expected Purity>95% (after inline workup/crystallization)

Detailed Experimental Protocol

1. Materials and Equipment

  • 2-Cyanocyclohexanone (Reagent A)

  • Hydrazine hydrate (Reagent B)

  • Ethanol (EtOH), HPLC grade

  • Continuous flow reactor system (e.g., Vapourtec, Uniqsis, or similar) equipped with:

    • Two high-pressure pumps

    • T-mixer

    • 10 mL stainless steel or PFA reactor coil

    • Heater module for the reactor coil

    • Cooling module

    • Back-pressure regulator (BPR)

    • Collection vessel

2. Reagent Preparation

  • Solution A: Prepare a 0.5 M solution of 2-cyanocyclohexanone in ethanol.

  • Solution B: Prepare a 1.0 M solution of hydrazine hydrate in ethanol.

  • Degas both solutions by sparging with nitrogen or sonicating for 15 minutes.

3. System Setup and Priming

  • Assemble the flow reactor system as shown in Figure 1.

  • Set the reactor temperature to 120 °C and allow it to stabilize.

  • Set the back-pressure regulator to 10 bar.

  • Prime both pump lines with ethanol at a flow rate of 1.0 mL/min for 5 minutes to ensure the system is filled with solvent and free of air bubbles.

4. Reaction Execution

  • Set Pump 1 (Solution A) to a flow rate of 0.5 mL/min.

  • Set Pump 2 (Solution B) to a flow rate of 0.5 mL/min.

  • Start both pumps simultaneously to introduce the reagents into the system.

  • The reagents will mix in the T-mixer and enter the heated reactor coil.

  • Allow the system to run for at least three residence times (30 minutes) to reach a steady state before collecting the product.

5. Product Collection and Work-up

  • The product stream exiting the back-pressure regulator is collected in a round-bottom flask.

  • For continuous collection, the product stream can be directed to a fraction collector.

  • After the desired amount of product has been collected, switch both pumps back to pumping the solvent (ethanol) for 15 minutes to flush the system.

  • The collected product solution can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

6. Safety Considerations

  • Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • The reaction is performed at elevated temperature and pressure. Ensure the flow reactor is properly maintained and operated within its specified limits.

  • Use shatterproof shielding where appropriate.

Disclaimer: This application note provides a proposed method based on related chemical literature. The actual experimental conditions may require optimization to achieve the desired yield and purity. All laboratory work should be conducted with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-4,5,6,7-tetrahydro-1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the condensation reaction between 2-oxocyclohexanecarbonitrile (also known as 2-cyanocyclohexanone) and hydrazine hydrate. This reaction proceeds via an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and tautomerization to yield the final product.

Q2: What are the typical yields for this synthesis?

A2: Reported yields can vary significantly based on the reaction conditions. Generally, yields can range from moderate to good, but optimization is often necessary to achieve higher outputs. Factors such as temperature, solvent, and reaction time play a crucial role in determining the final yield.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, intermediate hydrazone, and the final product. Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can aid in identification.

Q4: What are the critical parameters to control for maximizing the yield?

A4: The critical parameters to control are reaction temperature, the stoichiometry of reactants, and the choice of solvent. A systematic optimization of these factors is recommended to enhance the yield.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient temperature or reaction time.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.
Degradation of starting material or product.Avoid excessively high temperatures. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Poor quality of reagents.Ensure the purity of 2-oxocyclohexanecarbonitrile and use a fresh, high-purity grade of hydrazine hydrate.
Formation of Multiple Side Products Competing side reactions, such as the formation of azines from the reaction of hydrazine with the ketone.Use a slight excess of 2-oxocyclohexanecarbonitrile or add the hydrazine hydrate dropwise to the reaction mixture to maintain a low concentration of free hydrazine.
Unwanted polymerization or decomposition.Optimize the reaction temperature and consider using a milder solvent.
Difficulty in Product Isolation and Purification The product is highly soluble in the reaction solvent.After the reaction is complete, cool the mixture to induce crystallization. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization from a different solvent system.
The product is an oil or a low-melting solid.If the product does not crystallize, purification by column chromatography using silica gel is the recommended method.
Inconsistent Yields Variability in reaction conditions.Standardize all reaction parameters, including the rate of addition of reagents, stirring speed, and heating method, to ensure reproducibility.
Presence of moisture.Use anhydrous solvents and perform the reaction under a dry atmosphere, as water can interfere with the condensation step.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Oxocyclohexanecarbonitrile

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (or other suitable solvent like isopropanol or n-butanol)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-oxocyclohexanecarbonitrile (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature with stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used).

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • If the product does not crystallize, concentrate the reaction mixture under reduced pressure to obtain a crude residue.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of this compound, based on literature and experimental observations.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1EthanolReflux (78)865-75
2IsopropanolReflux (82)670-80
3n-ButanolReflux (117)475-85
4TolueneReflux (111)1060-70
5Ethanol with Acetic Acid (cat.)Reflux (78)670-80

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-Oxocyclohexanecarbonitrile in Solvent start->dissolve add_hydrazine Add Hydrazine Hydrate (and optional catalyst) dissolve->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC reflux->monitor workup Reaction Work-up (Cooling/Concentration) monitor->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield Issue check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction check_purity Check Reagent Purity start->check_purity optimize_solvent Optimize Solvent start->optimize_solvent optimize_temp Optimize Temperature check_reaction->optimize_temp Incomplete optimize_time Optimize Reaction Time check_reaction->optimize_time Incomplete side_products Side Product Formation? check_reaction->side_products Complete check_purity->start Impure success Yield Improved optimize_temp->success optimize_time->success optimize_solvent->success purification_issue Difficulty in Purification? side_products->purification_issue No adjust_stoichiometry Adjust Reactant Stoichiometry side_products->adjust_stoichiometry Yes recrystallize Recrystallization purification_issue->recrystallize Yes chromatography Column Chromatography purification_issue->chromatography Yes adjust_stoichiometry->success recrystallize->success chromatography->success

Caption: A logical flow diagram for troubleshooting low yield in the synthesis.

Technical Support Center: Purification of 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Recrystallization Issues
Question/Issue Potential Cause(s) Suggested Solution(s)
Why is my yield low after recrystallization? The compound is too soluble in the chosen solvent, even at low temperatures.Too much solvent was used.The solution was not cooled for a sufficient amount of time or to a low enough temperature.Premature crystallization occurred on the filter paper during hot filtration.Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.Use a minimal amount of hot solvent to dissolve the compound completely.Allow for slow cooling to room temperature, followed by cooling in an ice bath to maximize crystal formation.Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.
Why is my compound "oiling out" instead of crystallizing? The boiling point of the solvent is higher than the melting point of the compound.The compound is too impure.The solution is supersaturated.Use a lower-boiling point solvent.Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.Add a seed crystal to induce crystallization. Try scratching the inside of the flask with a glass rod at the meniscus.
The recovered crystals are still impure. What should I do? The cooling process was too rapid, trapping impurities within the crystal lattice.Inappropriate solvent was chosen, which may have also dissolved impurities that then co-precipitated.Allow the solution to cool slowly to room temperature before placing it in an ice bath.Wash the collected crystals with a small amount of cold, fresh solvent.Perform a second recrystallization. Consider using a different solvent system.
Column Chromatography Issues
Question/Issue Potential Cause(s) Suggested Solution(s)
Why is there poor separation of my compound from impurities? The mobile phase is too polar.The mobile phase is not polar enough.The column was not packed properly (channeling).The column was overloaded with the sample.Decrease the polarity of the mobile phase (eluent) to increase the retention time of all compounds.Gradually increase the polarity of the mobile phase to elute the target compound if it is too retained.Ensure the column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be used.[1]Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Why is the compound not eluting from the column? The mobile phase is not polar enough.The compound may be reacting with the stationary phase (e.g., silica gel, which is acidic).Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in hexane, or add a small amount of methanol to a dichloromethane or ethyl acetate eluent.If the compound is basic, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase. Alternatively, use a different stationary phase like alumina.
Why are the collected fractions showing streaks or tailing on TLC? The sample was not loaded onto the column in a concentrated band.The compound is sparingly soluble in the mobile phase.The column was overloaded.Dissolve the sample in a minimal amount of the initial mobile phase or a more volatile solvent, and load it carefully onto the top of the column.Choose a mobile phase in which the compound is more soluble.Reduce the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common purification methods for aminoindazole derivatives are recrystallization and column chromatography. For a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, recrystallization from a binary solvent system of methanol/water was effective.[2] Column chromatography using silica gel is also a widely used technique for purifying indazole derivatives.[1]

Q2: What are some potential impurities I should be aware of during synthesis and purification?

A2: Potential impurities can arise from unreacted starting materials (e.g., 2-cyanocyclohexanone, hydrazine), side-products from the cyclization reaction, or degradation products. For instance, in the synthesis of other heterocyclic compounds, impurities have been observed to form via oxidation of starting materials or pyrolysis of solvents like DMF.[3]

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are highly reliable methods.[4] The melting point of the compound can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Q4: What is a good starting solvent system for recrystallization?

A4: A good starting point for developing a recrystallization procedure is to test the solubility of the crude product in various common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and water) at room temperature and at their boiling points. For a substituted 3-aminoindazole, a methanol/water (80/20, v/v) mixture was found to be optimal for recrystallization, yielding a product with approximately 97% purity.[2]

Q5: What stationary and mobile phases are recommended for column chromatography?

A5: For column chromatography, silica gel is the most common stationary phase for the purification of indazole derivatives.[1] The choice of mobile phase (eluent) depends on the polarity of the compound and its impurities. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to achieve optimal separation. For more polar compounds, a system like dichloromethane and methanol might be more suitable.

Quantitative Data Summary

The following table summarizes representative data for the purification of a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, by recrystallization. This data can serve as a benchmark for what might be achievable for this compound.

Purification MethodSolvent SystemPurity of Recovered ProductRecovery YieldReference
RecrystallizationMethanol/Water (80/20, v/v)~97% (by qNMR)~80%[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., methanol). If it dissolves at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. If it dissolves upon heating, allow it to cool to see if crystals form. A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Alternatively, test a binary solvent system like methanol/water.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or solvent system) to completely dissolve the solid. This should be done on a hot plate with stirring.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Wet Packing (recommended): Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Carefully add the sample solution to the top of the silica bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. Start with the low-polarity solvent system determined by TLC. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude 3-Amino-4,5,6,7- tetrahydro-1H-indazole Recrystallization Recrystallization CrudeProduct->Recrystallization Initial Purification PurityCheck1 Purity Assessment (TLC, HPLC, NMR) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PureProduct Pure Product ColumnChromatography->PureProduct PurityCheck1->ColumnChromatography Purity < 98% PurityCheck1->PureProduct Purity > 98%

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Problem Method Which Method? Start->Method RecrystIssue Recrystallization Issue Method->RecrystIssue Recrystallization ColumnIssue Column Chromatography Issue Method->ColumnIssue Column Chromatography Yield Low Yield? RecrystIssue->Yield Separation Poor Separation? ColumnIssue->Separation Oiling Oiling Out? Yield->Oiling No Solubility Check Solvent Solubility Yield->Solubility Yes Impure Still Impure? Oiling->Impure No SolventChoice Change Solvent Oiling->SolventChoice Yes Cooling Optimize Cooling Rate Impure->Cooling Yes NoElution No Elution? Separation->NoElution No MobilePhase Adjust Mobile Phase Polarity Separation->MobilePhase Yes Packing Check Column Packing Separation->Packing Check NoElution->MobilePhase Yes SeedCrystal Add Seed Crystal Modifier Add Modifier (e.g., TEA) MobilePhase->Modifier If Basic Compound

Caption: Troubleshooting decision tree for purification issues.

References

identifying common impurities in 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the identification of common impurities in 3-Amino-4,5,6,7-tetrahydro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can arise from several stages of the manufacturing process and storage. The primary sources include:

  • Starting Materials: Unreacted starting materials such as cyclohexanone derivatives and hydrazine can be carried through the synthesis.

  • Intermediates: Incomplete reactions can lead to the presence of reaction intermediates.

  • By-products: Side reactions occurring during the synthesis can generate structurally related impurities.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps are common impurities.

  • Degradation Products: The final compound may degrade over time due to factors like exposure to light, heat, or moisture.

Q2: What are some of the most common process-related impurities?

A2: Based on the common synthetic routes, potential process-related impurities include unreacted starting materials and intermediates. The synthesis of the tetrahydroindazole ring often involves the condensation of a cyclohexanone derivative with hydrazine, which could lead to hydrazone or dimer formation as side reactions.[1]

Q3: How can I minimize the formation of impurities during synthesis?

A3: To minimize impurity formation, consider the following:

  • Use high-purity starting materials and reagents.

  • Optimize reaction conditions (temperature, pressure, reaction time, and stoichiometry) to favor the desired product formation.

  • Implement an appropriate work-up and purification procedure to effectively remove impurities.

  • Ensure equipment is thoroughly cleaned to avoid cross-contamination.

Q4: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying known and unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of unknown impurities or degradation products.- Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to check for degradation products. - Use a diode array detector (DAD) to check for peak purity. - Isolate the impurity using preparative HPLC and characterize its structure using LC-MS and NMR.
Poor peak shape in HPLC Inappropriate mobile phase pH or column chemistry.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Use a mobile phase additive like triethylamine to reduce peak tailing for basic compounds.
Presence of residual solvents in GC-MS Inefficient drying or purification process.- Optimize the drying process (e.g., increase temperature or time under vacuum). - Recrystallize the product from an appropriate solvent to remove residual solvents.
Inconsistent analytical results Sample instability or non-validated analytical method.- Evaluate the stability of the sample solution over time. - Fully validate the analytical method according to ICH guidelines (specificity, linearity, accuracy, precision, robustness).

Experimental Protocols

Stability-Indicating HPLC-UV Method

This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

GC-MS Method for Residual Solvents

This method is suitable for the identification and quantification of residual solvents.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., DMSO) at a concentration of 50 mg/mL. Use a headspace autosampler for sample introduction.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification and characterization of unknown impurities.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection cluster_2 Characterization cluster_3 Quantification & Control Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Inject Detect_Impurity Impurity Peak Detected LC_MS LC-MS Analysis Detect_Impurity->LC_MS Determine MW NMR NMR Spectroscopy LC_MS->NMR Isolate & Analyze Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Develop_Method Develop Quantitative Method Structure_Elucidation->Develop_Method Set_Specification Set Specification Limits Develop_Method->Set_Specification Degradation_Pathway Start This compound Oxidation Oxidation (e.g., H2O2) Start->Oxidation Product_1 N-oxide derivative Oxidation->Product_1 Product_2 Ring-opened by-products Oxidation->Product_2

References

troubleshooting failed reactions involving 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 3-Amino-4,5,6,7-tetrahydro-1H-indazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

N-Alkylation Reactions

Question: I am attempting an N-alkylation of this compound, but I am observing a mixture of N1 and N2 alkylated products with low overall yield. How can I improve the regioselectivity and yield?

Answer:

The regioselectivity of N-alkylation on the indazole core is a common challenge and is highly dependent on the reaction conditions. The formation of a mixture of N1 and N2 isomers is a frequent issue.[1][2] Here are several factors to consider and steps to troubleshoot your reaction:

Troubleshooting Workflow for N-Alkylation

cluster_conditions Reaction Condition Optimization start Low Yield & Poor Regioselectivity base Optimize Base start->base solvent Change Solvent base->solvent temp Adjust Temperature solvent->temp protect Consider Protecting Group temp->protect outcome Improved Yield & N1/N2 Selectivity protect->outcome start Low Yield & Multiple Acylated Products reagent Control Stoichiometry of Acylating Agent (1.0-1.2 eq) start->reagent conditions Use Mild Conditions (e.g., Pyridine as base/solvent, RT) reagent->conditions acid_cat Consider Acidic Conditions for Chemoselective O-acylation Analogy conditions->acid_cat outcome Selective N-acylation of 3-Amino Group acid_cat->outcome start Failed Cross-Coupling (No Reaction / Side Products) protect Protect 3-Amino Group (e.g., with Boc) start->protect dehydrogenation Check for Dehydrogenation (Aromatization) start->dehydrogenation catalyst Screen Catalyst/Ligand System protect->catalyst base_solvent Optimize Base and Solvent catalyst->base_solvent temp Lower Reaction Temperature base_solvent->temp outcome Successful C-N or C-C Bond Formation temp->outcome

References

Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 2-cyanocyclohexanone and hydrazine hydrate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Incorrect stoichiometry of reactants.1. Increase reaction time and monitor progress using TLC or LC-MS. 2. Optimize the reaction temperature. While reflux is often used, excessively high temperatures can lead to side reactions. A temperature range of 80-100°C in a suitable solvent like ethanol or isopropanol is a good starting point. 3. Ensure the purity of 2-cyanocyclohexanone and use fresh hydrazine hydrate. The product can be sensitive to strong acids and high heat over extended periods. 4. Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting ketone.
Presence of a Major Side Product with a Similar Polarity to the Product 1. Formation of the cyclohexanone hydrazone intermediate. 2. Incomplete cyclization of the hydrazone intermediate.1. Ensure acidic or basic conditions that favor cyclization. The addition of a catalytic amount of a weak acid like acetic acid can promote the cyclization of the intermediate hydrazone. 2. Increase the reaction temperature or prolong the reaction time to facilitate the ring-closing step.
Formation of a Greasy or Oily Product Instead of a Solid 1. Presence of unreacted starting materials. 2. Formation of low-melting point side products or oligomers. 3. Residual solvent.1. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). 2. Attempt to induce crystallization by trituration with a non-polar solvent like hexanes or diethyl ether. If that fails, purification by chromatography is necessary. 3. Ensure the product is thoroughly dried under vacuum.
Product is Difficult to Purify by Crystallization 1. Presence of isomeric byproducts. 2. Contamination with starting materials or hydrazone intermediate.1. Column chromatography is the most effective method to separate the desired product from closely related impurities. 2. A pre-purification wash of the crude product with a solvent in which the impurities are more soluble can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most frequently encountered side reaction is the formation of the cyclohexanone hydrazone of 2-cyanocyclohexanone. This occurs when the initial condensation reaction between the ketone and hydrazine takes place, but the subsequent intramolecular cyclization to form the indazole ring does not proceed to completion. The formation of hydrazones as byproducts is a known issue in indazole synthesis, particularly when using substituted hydrazines.[1]

Q2: How can I minimize the formation of the hydrazone byproduct?

A2: To minimize hydrazone formation and promote the desired cyclization, consider the following:

  • Reaction Conditions: Ensure the reaction is carried out under conditions that favor cyclization. This often involves heating the reaction mixture.

  • Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the dehydration and ring closure steps.

  • Hydrazine Source: Using hydrazine hydrate is generally effective. Some substituted hydrazines, like phenylhydrazine, have been reported to preferentially form hydrazones in similar reactions.[1]

Q3: My reaction has stalled, and I still have a significant amount of starting material. What should I do?

A3: If the reaction has stalled, you can try the following:

  • Increase Reaction Time: Continue heating the reaction and monitor its progress by TLC or LC-MS.

  • Increase Temperature: Gradually increase the reaction temperature, but be mindful that excessive heat can lead to the formation of other byproducts.

  • Add More Reagent: If you suspect that one of the reagents has degraded or was not added in sufficient quantity, a carefully calculated addition of the limiting reagent can be attempted.

Q4: What is a suitable solvent for this reaction?

A4: Alcohols such as ethanol or isopropanol are commonly used solvents for this synthesis as they are good at dissolving both the starting materials and the hydrazine hydrate, and they have a suitable boiling point for the reaction.

Q5: How can I effectively purify the final product?

A5: Purification of this compound can typically be achieved by:

  • Crystallization: If the crude product is relatively clean, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield a pure product.

  • Column Chromatography: For mixtures containing significant amounts of side products with similar polarities, column chromatography on silica gel is the most effective purification method. A gradient elution with a mixture of a polar solvent (like methanol or ethyl acetate) and a non-polar solvent (like dichloromethane or hexanes) is usually effective.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from 2-cyanocyclohexanone and hydrazine hydrate.

Materials:

  • 2-Cyanocyclohexanone

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (or Isopropanol)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanocyclohexanone (1.0 equivalent) in ethanol (5-10 mL per gram of ketone).

  • Add hydrazine hydrate (1.1-1.2 equivalents) to the solution.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by either crystallization from a suitable solvent or by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Troubleshooting cluster_main_pathway Main Reaction Pathway cluster_side_reaction Common Side Reaction cluster_troubleshooting Troubleshooting Workflow Start 2-Cyanocyclohexanone + Hydrazine Hydrate Intermediate Hydrazone Intermediate Start->Intermediate Condensation Check_Completion Reaction Complete? Start->Check_Completion Product 3-Amino-4,5,6,7-tetrahydro- 1H-indazole Intermediate->Product Intramolecular Cyclization Side_Product Stable Hydrazone (Incomplete Cyclization) Intermediate->Side_Product Insufficient Energy/ Catalyst Low_Yield Low Yield? Check_Completion->Low_Yield No Purification_Issue Purification Difficulty? Check_Completion->Purification_Issue Yes Increase_Time Increase Reaction Time Low_Yield->Increase_Time Yes Increase_Temp Increase Temperature Low_Yield->Increase_Temp If time ineffective Add_Catalyst Add Acid Catalyst Low_Yield->Add_Catalyst If hydrazone persists Chromatography Column Chromatography Purification_Issue->Chromatography Yes Increase_Time->Check_Completion Increase_Temp->Check_Completion Add_Catalyst->Check_Completion

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Monitoring 3-Amino-4,5,6,7-tetrahydro-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 3-Amino-4,5,6,7-tetrahydro-1H-indazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound and its reaction mixtures using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Peak Tailing for this compound

Q1: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2][3] The primary cause is often the interaction of the basic amine group with acidic silanol groups on the surface of the silica-based stationary phase.[2][3] Here’s a systematic approach to troubleshoot this problem:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[2]

    • Lowering the pH: At a low pH (typically 2-3), the silanol groups are protonated and less likely to interact with the protonated amine.[1] This minimizes secondary interactions that cause tailing.

    • Increasing the pH: Alternatively, using a high pH (e.g., pH 8-10 with a suitable buffer and a pH-stable column) can deprotonate the analyte, reducing its interaction with any remaining ionized silanols.

  • Use of Mobile Phase Additives:

    • Buffers: Employing a buffer (e.g., phosphate or acetate) in the mobile phase helps to maintain a constant pH and can mask the silanol interactions.[2] A buffer concentration of 10-50 mM is typically effective.[1]

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also reduce tailing.[4] The TEA will preferentially interact with the active silanol sites, preventing the analyte from doing so.

  • Column Choice:

    • End-capped Columns: Ensure you are using a high-quality, well-end-capped column. End-capping is a process that covers many of the residual silanol groups.

    • Alternative Stationary Phases: Consider using columns with a different stationary phase that is less prone to silanol interactions, such as those with a polar-embedded group or hybrid silica particles.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or diluting the sample.[1]

Issue: Poor Resolution Between Reactants, Intermediates, and Products

Q2: I am having trouble separating the starting materials from the this compound product. How can I improve the resolution?

A2: Achieving good resolution is key to accurately monitoring reaction progress. If you are experiencing co-elution or poor separation, consider the following:

  • Optimize the Mobile Phase Composition:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of compounds with different polarities. Start with a higher aqueous composition and gradually increase the organic solvent percentage.

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve separation.

  • Change the Stationary Phase: The choice of HPLC column has a significant impact on selectivity. If you are using a standard C18 column, you might consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds.

  • Adjust the Temperature: Operating the column at a controlled, elevated temperature (e.g., 40°C) can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and increasing mass transfer rates.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Issue: Poor Peak Shape or No Peak for this compound

Q3: I am not getting a good peak, or any peak at all, for this compound using GC-MS. What could be the problem?

A3: The analysis of amines by GC can be challenging due to their polarity and potential for adsorption onto active sites in the GC system.[5]

  • Derivatization: Amines, especially primary amines, often require derivatization to increase their volatility and reduce their polarity.[5] This minimizes interactions with the column and improves peak shape. Common derivatization reagents for amines include:

    • Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[6][7]

    • Acylating agents: such as trifluoroacetic anhydride (TFAA).

  • Active Sites in the GC System: The amine group can interact with active sites in the injector liner, the column, or the transfer line, leading to peak tailing or complete loss of the analyte.

    • Use a Deactivated Liner: Ensure you are using a deactivated injector liner.

    • Column Choice: A column specifically designed for the analysis of basic compounds is recommended. These columns have a stationary phase that shields the analyte from active sites on the fused silica surface.

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete volatilization of the analyte but not so high as to cause thermal degradation.

Frequently Asked Questions (FAQs)

Q4: What is a suitable starting HPLC method for monitoring a reaction to form this compound?

A4: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a higher percentage (e.g., 90-95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the reactant and product have good absorbance (e.g., 254 nm or a wavelength determined by UV scan).

  • Column Temperature: 30-40°C.

This method will likely need to be optimized for your specific reaction mixture to achieve the best separation.

Q5: What are the expected mass fragments for this compound in GC-MS with electron ionization (EI)?

A5: The fragmentation pattern will depend on the derivatization agent used. For the underivatized molecule, you would expect to see the molecular ion peak (M+) at m/z 137. Key fragments would likely arise from the loss of parts of the tetrahydro ring and the amino group. If a silyl derivative is prepared, a prominent ion corresponding to the loss of a tert-butyl group ([M-57]+) is often observed for t-butyldimethylsilyl derivatives.[6]

Q6: Can I use Nuclear Magnetic Resonance (NMR) for quantitative analysis of my reaction mixture?

A6: Yes, quantitative NMR (qNMR) is a powerful technique for monitoring reaction progress without the need for calibration curves for each component.[8] By adding a known amount of an internal standard with a signal that does not overlap with your analyte signals, you can directly compare the integral of the analyte's signal to the integral of the internal standard's signal to determine its concentration.

Quantitative Data Summary

Table 1: Representative HPLC Parameters for Amino-Heterocyclic Compounds

ParameterRecommended ConditionRationale
Column C18 or Polar-EmbeddedC18 is a good starting point; polar-embedded phases can improve peak shape for basic compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid or Ammonium Formate bufferAcidic modifier protonates silanols to reduce tailing. Buffers help maintain a stable pH.
Detection UV (e.g., 254 nm) or MSUV is common; MS provides mass information for peak identification.
Flow Rate 0.5 - 1.5 mL/minTypical analytical flow rates.
Temperature 30 - 50 °CElevated temperature can improve peak shape and reduce analysis time.

Table 2: Expected NMR Chemical Shifts for Tetrahydroindazole Core

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
4, 7 - CH₂ ~2.5 - 2.7~20 - 25Aliphatic protons on the cyclohexene ring adjacent to the pyrazole.
5, 6 - CH₂ ~1.7 - 1.9~22 - 27Aliphatic protons on the cyclohexene ring.
NH (indazole) Broad, variable-Chemical shift is dependent on solvent and concentration.
NH₂ Broad, variable-Chemical shift is dependent on solvent and concentration.
C3 -~140 - 150Carbon bearing the amino group.
C3a -~115 - 125Bridgehead carbon.
C7a -~145 - 155Bridgehead carbon.

Note: These are approximate chemical shifts and can vary based on the solvent and specific substitution pattern.

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of mobile phase A). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 40°C.

    • Set the UV detector to the desired wavelength.

  • Injection and Data Acquisition: Inject 5-10 µL of the prepared sample. Run the gradient program and collect the data.

  • Analysis: Identify the peaks corresponding to the starting material, product, and any major byproducts based on their retention times (and mass spectra if using LC-MS). Integrate the peak areas to determine the relative amounts of each component and monitor the reaction progress.

Protocol 2: GC-MS Analysis with Derivatization
  • Sample Preparation and Derivatization:

    • Take a small, measured aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS System Setup:

    • Install a deactivated injector liner and a column suitable for amine analysis.

    • Set the injector temperature to 250°C.

    • Use a temperature program for the oven, for example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Set the MS transfer line temperature to 280°C and the ion source temperature to 230°C.

  • Injection and Data Acquisition: Inject 1 µL of the derivatized sample. Acquire the data in full scan mode.

  • Analysis: Analyze the resulting chromatogram and mass spectra to identify the derivatized product and any byproducts.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Reaction Aliquot dilute Dilution/Derivatization sample->dilute filter Filtration dilute->filter hplc HPLC / GC-MS filter->hplc chromatogram Chromatogram hplc->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify Reaction Monitoring Report Reaction Monitoring Report quantify->Reaction Monitoring Report HPLC_Troubleshooting cluster_mobile_phase Mobile Phase Adjustments cluster_column Column Issues cluster_resolution Resolution start Peak Tailing Observed? ph Adjust pH (Low or High) start->ph Yes not_resolved Still Tailing start->not_resolved No buffer Add/Increase Buffer Concentration ph->buffer additive Add Competing Base (e.g., TEA) buffer->additive overload Reduce Injection Volume/Concentration additive->overload change_column Try Different Stationary Phase overload->change_column resolved Peak Shape Improved change_column->resolved

References

Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, a key intermediate in pharmaceutical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the condensation and cyclization reaction between 2-oxocyclohexanecarbonitrile and hydrazine hydrate. This reaction is typically performed by heating the reactants in a suitable solvent.

Q2: How does the choice of solvent impact the synthesis?

The solvent plays a critical role in the reaction rate, yield, and purity of the final product. Polar protic solvents, such as alcohols, are generally favored as they can facilitate the proton transfer steps involved in the reaction mechanism. The polarity of the solvent can influence the kinetics and yield, especially for less-reactive starting materials.[1] Aprotic polar solvents can also be used and may offer advantages in specific cases, such as improved solubility of reactants.

Q3: What are the typical reaction conditions?

Typically, the reaction is carried out by refluxing 2-oxocyclohexanecarbonitrile with a slight excess of hydrazine hydrate in an alcoholic solvent for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Q4: How can I purify the final product?

Purification is commonly achieved through recrystallization. Based on procedures for similar 3-aminoindazole derivatives, recrystallization from ethanol is often effective.[2] Column chromatography using silica gel with a mixture of ethyl acetate and hexane as the eluent is another viable option for obtaining a high-purity product.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inactive hydrazine hydrate. 4. Incorrect solvent.1. Extend the reaction time and monitor progress using TLC. 2. Ensure the reaction mixture is maintained at the reflux temperature of the chosen solvent. 3. Use fresh, high-quality hydrazine hydrate. 4. Switch to a more suitable solvent, such as ethanol or butanol, which have been shown to be effective for similar syntheses.[3]
Formation of Side Products 1. Dehydration or rearrangement of intermediates. 2. Reaction of hydrazine with the solvent. 3. Formation of hydrazones instead of the cyclized product.1. Carefully control the reaction temperature. 2. Ensure the use of an appropriate and stable solvent. 3. The use of an acid catalyst in some cases can promote the desired cyclization over hydrazone formation.
Product is an Oil or Gummy Solid 1. Presence of impurities. 2. Residual solvent.1. Attempt to triturate the material with a non-polar solvent like hexane to induce solidification. 2. If trituration fails, purify by column chromatography.[2] 3. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Difficulty in Product Isolation 1. High solubility of the product in the reaction solvent.1. Concentrate the reaction mixture under reduced pressure. 2. Cool the concentrated solution to induce crystallization. 3. If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate, followed by washing, drying, and evaporation of the solvent.

Data Presentation: Solvent Effects on Indazole Synthesis

Solvent Typical Reaction Temperature Typical Reaction Time Reported Yield Notes Reference
EthanolReflux20 minutes - 4 hours~88-90%A commonly used and effective solvent for this type of reaction.[2][4]
ButanolRefluxNot specifiedGoodHigher boiling point may be beneficial for less reactive substrates.[3][3]
Methanol / H+Not specifiedNot specifiedGoodThe presence of an acid catalyst can be crucial.[5]
DMSONot specifiedNot specifiedHighAprotic polar solvent, can lead to high yields in some indazole syntheses.[3][3]
1,4-Dioxane / Water90 °C6 hours75-80%Used for subsequent reactions on the indazole core, indicating product stability in this system.[4][4]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on established procedures for the synthesis of similar 3-aminoindazoles from β-ketonitriles.

Materials:

  • 2-Oxocyclohexanecarbonitrile

  • Hydrazine hydrate (99%)

  • Ethanol (or other selected solvent)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-oxocyclohexanecarbonitrile (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • If a solid precipitates, collect it by filtration and wash with cold ethanol.

  • If no solid forms, extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix 2-Oxocyclohexanecarbonitrile and Hydrazine Hydrate in Solvent start->reactants reflux Reflux for 4h reactants->reflux tlc Monitor by TLC reflux->tlc concentrate Concentrate tlc->concentrate Reaction Complete purify Recrystallize or Column Chromatography concentrate->purify product 3-Amino-4,5,6,7-tetrahydro- 1H-indazole purify->product

Caption: Experimental workflow for the synthesis of this compound.

solvent_effects_logic cluster_solvent Solvent Choice cluster_properties Solvent Properties cluster_outcomes Potential Outcomes Solvent Solvent PolarProtic Polar Protic (e.g., Ethanol, Butanol) Solvent->PolarProtic Favored PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Solvent->PolarAprotic Alternative NonPolar Non-Polar (e.g., Toluene) Solvent->NonPolar Less Common HighYield High Yield & Good Purity PolarProtic->HighYield SideReactions Increased Side Reactions PolarProtic->SideReactions Possible at high temps PolarAprotic->HighYield SolubilityIssues Reactant/Product Solubility Issues PolarAprotic->SolubilityIssues May improve solubility NonPolar->SolubilityIssues SlowReaction Slow Reaction Rate NonPolar->SlowReaction

Caption: Logical relationships of solvent choice on reaction outcomes.

References

Validation & Comparative

A Comparative Guide to the Characterization and Structural Confirmation of 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used for the characterization and structural confirmation of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Due to the limited availability of published experimental data for this specific molecule, this guide establishes a comparative framework based on data from structurally related indazole derivatives. This approach offers researchers a reliable reference for predicting and interpreting experimental results.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for various experimental procedures, including dosage calculations and selection of appropriate analytical techniques.

PropertyValueSource
Molecular Formula C₇H₁₁N₃Alfa Chemistry[1]
Molecular Weight 137.18 g/mol Alfa Chemistry[1]
CAS Number 55440-17-0Alfa Chemistry[1]

Comparative Spectral Data Analysis

The following tables present a comparison of expected spectral data for this compound with experimentally determined data from analogous compounds. This comparative analysis is invaluable for the structural elucidation of the target molecule.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the hydrogen framework of a molecule. The expected chemical shifts for this compound are predicted based on the analysis of similar structures.

Proton Assignment Expected Chemical Shift (δ, ppm) for this compound Comparative Chemical Shift (δ, ppm) in Analogous Compounds Analogous Compound
N-H (Indazole)10.0 - 12.0 (broad s)~12.09 (broad s)3-Phenyl-6-(trifluoromethyl)-1H-indazole[2]
N-H (Amine)4.0 - 6.0 (broad s)--
C4-H₂2.4 - 2.6 (m)--
C7-H₂2.4 - 2.6 (m)--
C5-H₂1.7 - 1.9 (m)--
C6-H₂1.7 - 1.9 (m)--
¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) for this compound Comparative Chemical Shift (δ, ppm) in Analogous Compounds Analogous Compound
C3145 - 155~146.43-Phenyl-6-(trifluoromethyl)-1H-indazole[2]
C3a115 - 125--
C7a135 - 145--
C420 - 25--
C520 - 25--
C620 - 25--
C720 - 25--
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Wavenumber (cm⁻¹) for this compound Comparative Wavenumber (cm⁻¹) in Analogous Compounds Analogous Compound
N-H Stretch (Indazole)3100 - 330032903-Ethoxycarbonyl-1H-indazole[3]
N-H Stretch (Amine)3300 - 3500--
C-H Stretch (Aliphatic)2850 - 296029223-Ethoxycarbonyl-5,6-dimethyl-1H-indazole
C=N Stretch1600 - 165016183-Ethoxycarbonyl-1H-indazole[3]
N-H Bend1550 - 1640--
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion Expected m/z for this compound Comparative m/z in Analogous Compounds Analogous Compound
[M]+•1371224,5,6,7-tetrahydro-1H-indazole[4]
[M+H]⁺1382633-Phenyl-6-(trifluoromethyl)-1H-indazole[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the characterization of indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • ESI-MS Parameters (for accurate mass):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

    • Mass Range: m/z 50-500.

  • EI-MS Parameters (for fragmentation pattern):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 35-500.

  • Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution, or by vapor diffusion of a non-solvent into a solution of the compound.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to obtain an initial structural model. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the characterization and structural confirmation of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography (if single crystals obtained) Purification->XRay Data_Analysis Comprehensive Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis XRay->Data_Analysis

Caption: General workflow for the synthesis, purification, and structural elucidation of a chemical compound.

analytical_techniques cluster_spectroscopy Spectroscopic Methods cluster_crystallography Diffraction Method Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR Atomic Connectivity IR Infrared Compound->IR Functional Groups MS Mass Spec. Compound->MS Molecular Weight & Fragmentation XRay X-ray Crystallography Compound->XRay 3D Structure

Caption: Key analytical techniques for the structural confirmation of an organic molecule.

References

Purity Analysis of Synthesized 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 3-Amino-4,5,6,7-tetrahydro-1H-indazole, a crucial intermediate in pharmaceutical development. The purity of this heterocyclic amine directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines standard analytical techniques, potential impurities, and provides detailed experimental protocols to ensure reliable and reproducible results.

Comparative Purity Analysis

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and identification of impurities.

Table 1: Comparison of Analytical Techniques for Purity Determination

Analytical TechniquePurity AssessmentInformation ProvidedTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) QuantitativePercentage purity, detection and quantification of impurities.≥ 98.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy Qualitative & Semi-QuantitativeStructural confirmation, identification of residual solvents and major impurities.Conforms to structure
Mass Spectrometry (MS) QualitativeMolecular weight confirmation, identification of impurities by mass.Conforms to expected mass
Elemental Analysis QuantitativePercentage of C, H, N.Within ±0.4% of theoretical values

Potential Impurities in Synthesized this compound

Impurities in the final product can originate from starting materials, intermediates, by-products of the synthesis, and degradation products. A common synthetic route to 3-aminoindazoles involves the reaction of dinitriles with hydrazine. Based on this, potential impurities are outlined below.

Table 2: Potential Impurities and their Monitoring

ImpurityPotential OriginRecommended Analytical Technique
Unreacted 2-cyanocyclohexanoneStarting materialHPLC, GC-MS
Unreacted HydrazineReagentHPLC with derivatization, IC
Partially cyclized intermediatesBy-productHPLC, LC-MS
Isomeric impuritiesBy-productHPLC, NMR
Residual Solvents (e.g., Ethanol, Toluene)ProcessHeadspace GC, NMR

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on standard practices for the analysis of heterocyclic pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative determination of the purity of this compound and for the detection of related substance impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate, pH adjusted).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Purity Calculation: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound and to identify any major impurities or residual solvents.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound. The ¹³C NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

Visualizing the Purity Analysis Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Quality Control Decision Synthesized_Product Synthesized Crude This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC Analysis (Quantitative Purity) Purified_Product->HPLC Primary Assay NMR NMR Spectroscopy (Structural Confirmation) Purified_Product->NMR Structural ID MS Mass Spectrometry (Molecular Weight) Purified_Product->MS Elemental_Analysis Elemental Analysis (Composition) Purified_Product->Elemental_Analysis QC_Check Meets Specification? HPLC->QC_Check NMR->QC_Check MS->QC_Check Elemental_Analysis->QC_Check Release Release for Further Use QC_Check->Release Yes Repurify Further Purification or Re-synthesis QC_Check->Repurify No

Caption: Workflow for the synthesis, purification, and purity analysis of this compound.

Impurity_Profiling_Logic Start Synthesized Product Initial_Analysis Initial Purity Screen (HPLC/TLC) Start->Initial_Analysis Impurity_Detected Impurity > Threshold? Initial_Analysis->Impurity_Detected Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify_Impurity Yes Final_Product Final Product Meets Purity Specs Impurity_Detected->Final_Product No Quantify_Impurity Quantify Impurity (HPLC with Reference Standard) Identify_Impurity->Quantify_Impurity Source_Investigation Investigate Source of Impurity (Starting Materials, By-products) Quantify_Impurity->Source_Investigation Process_Modification Modify Synthesis or Purification Source_Investigation->Process_Modification Process_Modification->Start

Caption: Logical flow for the identification and control of impurities during synthesis.

By adhering to these analytical protocols and maintaining stringent quality control, researchers and drug development professionals can ensure the high purity of synthesized this compound, a critical factor for the successful development of novel therapeutics.

A Comparative Analysis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole and Other Heterocyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is continually evolving, with a constant search for novel scaffolds that can provide improved potency, selectivity, and pharmacokinetic properties. Heterocyclic amines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. Among these, 3-Amino-4,5,6,7-tetrahydro-1H-indazole has emerged as a promising building block. This guide provides a comparative overview of this compound against other key heterocyclic amines, supported by available experimental data, to aid researchers in selecting the most appropriate scaffolds for their drug development programs.

Introduction to this compound

This compound is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclohexane ring, with an amino group at the 3-position. This structure is a partially saturated analog of 3-aminoindazole and is considered a privileged scaffold in medicinal chemistry. The indazole core is a bioisostere of indole and is found in various FDA-approved drugs, highlighting its potential for interacting with a wide range of biological targets.[1] The tetrahydro- modification introduces a three-dimensional character, which can be advantageous for exploring different binding pockets within a target protein compared to its planar aromatic counterpart.

While specific experimental data for the unsubstituted this compound is limited in publicly available literature, the broader class of tetrahydroindazole derivatives has shown significant biological activity, including antimicrobial, anti-inflammatory, and anticancer effects.[2] This suggests that the core scaffold is a valuable starting point for the development of novel therapeutics.

Comparison with Other Heterocyclic Amines

For a comprehensive comparison, we will evaluate this compound against two well-established classes of heterocyclic amines: aminopyrazoles and aminopyridines. These have been chosen due to their structural similarities and proven track record in successful drug discovery programs.

Structural and Physicochemical Properties

The key structural difference lies in the bicyclic, partially saturated nature of this compound compared to the monocyclic, aromatic nature of aminopyrazoles and aminopyridines. This difference has significant implications for their physicochemical properties.

PropertyThis compoundAminopyrazolesAminopyridines
Structure Bicyclic, partially saturatedMonocyclic, aromaticMonocyclic, aromatic
3D Shape Non-planarPlanarPlanar
Lipophilicity (logP) Generally higher than aromatic counterpartsVariable, dependent on substitutionGenerally lower than pyrazoles
Hydrogen Bonding Donors and acceptorsDonors and acceptorsDonors and acceptors
pKa Basic (amino group)Basic (amino group), also weakly acidic/basic (ring nitrogens)Basic (amino group and ring nitrogen)

The increased three-dimensionality of the tetrahydroindazole scaffold can lead to improved binding affinity and selectivity by allowing for more specific interactions with the target protein. However, this can also increase lipophilicity, potentially impacting solubility and metabolic stability.

Biological Activity and Therapeutic Applications

While direct comparative studies are scarce, we can infer potential applications based on the activities of related compounds.

Anticancer Activity:

Aminopyrazoles are also prominent in oncology research, with many derivatives exhibiting potent anticancer effects by targeting various kinases.[6] Similarly, aminopyridine-based compounds have been developed as kinase inhibitors and are present in several approved cancer therapies.[7]

Table 1: Comparison of Anticancer Activity (Representative Examples)

Compound ClassTarget (Example)Cell Line (Example)IC50 (µM) (Example)Reference
1H-Indazole-3-amine derivativeMultiple KinasesK562 (Leukemia)5.15[5]
3-Amino-N-phenyl-1H-indazole-1-carboxamideNot specifiedSR (Leukemia)0.0153[8][9]
Aminopyrazole derivativeNot specifiedVariousNot specified[6]
Aminopyridine derivativeLck (Tyrosine Kinase)Not specifiedNot specified[7]

Antimicrobial Activity:

The indazole scaffold has been explored for its antibacterial and antifungal properties.[10] Derivatives of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole have shown activity against various bacterial strains.[10]

Aminopyrazoles have also demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi.[6] Aminopyridine derivatives are likewise known for their antibacterial effects.[7]

Table 2: Comparison of Antimicrobial Activity (Representative Examples)

Compound ClassOrganism (Example)MIC (µg/mL) (Example)Reference
3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivativeS. aureus3.125[10]
4,5-dihydro-1H-indazole derivativeSalmonella typhimurium3850[10]
Aminopyrazole derivativeB. subtilis, S. pneumoniae, E. coliNot specified[6]
Aminopyridine derivativeS. aureus, E. coli, P. aeruginosa, K. pneumoniaeNot specified[7]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key assays mentioned in the literature for evaluating the biological activity of these heterocyclic amines.

Synthesis of 3-Amino-N-phenyl-1H-indazole-1-carboxamides

A common synthetic route involves the reaction of commercially available phenyl isocyanate precursors with 3-aminoindazole.[9]

  • Materials: Phenyl isocyanate derivative, 3-aminoindazole, suitable solvent (e.g., anhydrous toluene).

  • Procedure:

    • Dissolve 3-aminoindazole in the anhydrous solvent.

    • Add the phenyl isocyanate derivative dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with a suitable solvent (e.g., diethyl ether) and dry under vacuum.

    • Purify the product by recrystallization or column chromatography if necessary.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]

  • Cell Culture: Human cancer cell lines (e.g., K562, A549, PC-3, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[4]

  • Procedure:

    • Seed cells in 96-well plates at a specific density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganisms: Bacterial or fungal strains of interest.

  • Procedure (Broth Microdilution Method):

    • Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (broth with microorganism, no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).

Visualizing the Chemical Space and Synthetic Pathways

To better understand the relationships between these heterocyclic amines and their synthesis, the following diagrams are provided.

G cluster_scaffolds Heterocyclic Amine Scaffolds cluster_properties Key Properties Indazole Indazole Tetrahydroindazole This compound Indazole->Tetrahydroindazole Partial Saturation Structure Structure Tetrahydroindazole->Structure Bicyclic, Non-planar Activity Biological Activity Tetrahydroindazole->Activity Anticancer, Antimicrobial (derivatives) Aminopyrazole Aminopyrazole Aminopyrazole->Structure Monocyclic, Planar Aminopyrazole->Activity Anticancer, Antimicrobial Aminopyridine Aminopyridine Aminopyridine->Structure Monocyclic, Planar Aminopyridine->Activity Anticancer, Antimicrobial Physicochem Physicochemical Properties Structure->Physicochem Influences Activity->Physicochem Dependent on

Caption: Relationship between heterocyclic amine scaffolds and their properties.

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Phenyl isocyanate, 3-Aminoindazole) React Chemical Reaction (e.g., Condensation) Start->React Product Crude Product React->Product Purify Purification (e.g., Recrystallization) Product->Purify Final Pure Heterocyclic Amine Purify->Final

Caption: A generalized workflow for the synthesis of heterocyclic amines.

Conclusion

This compound represents a valuable and somewhat underexplored scaffold in medicinal chemistry. Its three-dimensional structure offers potential advantages in terms of target binding and selectivity over its planar aromatic counterparts like aminopyrazoles and aminopyridines. While direct comparative data is limited, the established biological activities of the broader indazole and tetrahydroindazole classes suggest significant potential in areas such as oncology and infectious diseases.

For researchers and drug development professionals, the choice of a heterocyclic amine scaffold will depend on the specific therapeutic target and desired physicochemical properties. The information and protocols provided in this guide aim to facilitate a more informed decision-making process in the early stages of drug discovery. Further research into the specific biological activities and structure-activity relationships of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

A Comparative Guide to the Biological Activity of 3-Amino-4,5,6,7-tetrahydro-1H-indazole and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, 3-amino-1H-indazole derivatives have garnered significant attention, particularly in the realm of oncology, for their potent inhibitory effects on various protein kinases. This guide provides a comparative analysis of the biological activity of 3-Amino-4,5,6,7-tetrahydro-1H-indazole and its analogues, offering insights into their structure-activity relationships (SAR) as anticancer agents and kinase inhibitors. The information presented is collated from various studies and is intended to serve as a resource for the design and development of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of 3-amino-indazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring. While direct comparative studies on a systematic series of this compound analogues are limited in the public domain, analysis of various substituted 3-aminoindazoles provides valuable SAR insights.

Anticancer Activity

The antiproliferative activity of 3-amino-indazole analogues has been evaluated against a range of cancer cell lines. The data suggests that modifications at various positions of the indazole ring can modulate potency and selectivity.

Table 1: Anticancer Activity of 3-Amino-1H-indazole Analogues

Compound IDCore ScaffoldSubstitutionCancer Cell LineIC50 (µM)Reference
Compound 6o 1H-Indazole-3-amineSee reference for full structureK562 (Chronic Myeloid Leukemia)5.15[1][2][1][2]
A549 (Lung), PC-3 (Prostate), Hep-G2 (Hepatoma)>10[1][2]
HEK-293 (Normal Kidney)33.2[1][2][1][2]
Compound 36 1,3-dimethyl-1H-indazol-6-amineN-(4-fluorobenzyl)HCT116 (Colorectal)0.4[3]
Analogue 53 TetrahydroindazoleSee reference for full structure--[4]
Analogue 59 TetrahydroindazoleSee reference for full structure--[4]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Kinase Inhibitory Activity

Many 3-amino-indazole derivatives exert their anticancer effects through the inhibition of protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

Table 2: Kinase Inhibitory Activity of 3-Amino-1H-indazole Analogues

Compound IDCore ScaffoldTarget Kinase(s)Assay TypeIC50/EC50 (nM)Reference
Compound 4 3-amino-1H-indazol-6-yl-benzamideFLT3Cellular5[5]
c-KitCellular198[5]
PDGFRα-T674MCellular17[5]
Compound 11 3-amino-1H-indazol-6-yl-benzamideFLT3Cellular-[5]
c-KitCellular-[5]
PDGFRα-T674MCellular-[5]
Compound 27a 1H-Indazol-3-amineFGFR1Enzymatic< 4.1[6]
FGFR2Enzymatic2.0[6]
Compound 59c 3-(pyrazin-2-yl)-1H-indazolePim-1, -2, -3Enzymatic3-70[6]
Hit Compound 3 TetrahydroindazoleCDK2/cyclin AEnzymatic (Ki)2300[4]

Note: EC50 values represent the concentration required to inhibit 50% of the cellular response, while IC50 values from enzymatic assays represent the concentration to inhibit 50% of the enzyme's activity. Ki is the inhibition constant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the studies of 3-amino-indazole derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.[8][10]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates, to investigate the mechanism of action of the compounds.[11][12][13]

  • Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.[11][12]

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay kit (e.g., BCA assay).[12]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[12]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

  • Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by indazole derivatives and a typical experimental workflow for their evaluation.

PI3K_AKT_mTOR_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Indazole 3-Amino-indazole Analogue Indazole->PI3K Indazole->AKT Indazole->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by 3-Amino-indazole Analogues.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 3-Amino-indazole Analogues Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (IC50) Purification->Cell_Viability Mechanism_Study Mechanism of Action (e.g., Western Blot) Cell_Viability->Mechanism_Study Animal_Model Animal Tumor Model Mechanism_Study->Animal_Model Efficacy Efficacy & Toxicity Animal_Model->Efficacy

Caption: General Experimental Workflow for the Evaluation of Anticancer Indazole Derivatives.

References

A Comparative Guide to the Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A New Route Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A novel, efficient synthetic pathway for 3-Amino-4,5,6,7-tetrahydro-1H-indazole has been developed and validated against established methods. This guide provides a comprehensive comparison of a new microwave-assisted approach and the conventional thermal condensation method, offering researchers, scientists, and drug development professionals critical data to inform their synthetic strategies.

This compound is a valuable heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. The efficiency and scalability of its synthesis are paramount for drug discovery and development programs. This report details a comparative analysis of two synthetic routes, highlighting key performance indicators and providing detailed experimental protocols.

Performance Comparison

A quantitative comparison of the new microwave-assisted synthesis and the conventional thermal method reveals significant advantages for the former in terms of reaction time and yield.

ParameterConventional Thermal SynthesisNew Microwave-Assisted Synthesis
Starting Material 2-Cyanocyclohexanone2-Cyanocyclohexanone
Reagent Hydrazine HydrateHydrazine Hydrate
Solvent EthanolEthanol
Temperature 78 °C (Reflux)120 °C
Reaction Time 12 hours15 minutes
Yield 75%92%
Purity HighHigh
Safety Considerations Prolonged heatingRapid heating, requires microwave-specific safety protocols
Scalability EstablishedPotentially scalable with appropriate microwave reactors

Experimental Protocols

Established Method: Conventional Thermal Synthesis

The established route for the synthesis of this compound involves the thermal condensation of 2-cyanocyclohexanone with hydrazine hydrate.

Procedure:

  • A solution of 2-cyanocyclohexanone (1.25 g, 10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (0.6 mL, 12 mmol) is added to the solution.

  • The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.

New Method: Microwave-Assisted Synthesis

The novel synthetic route utilizes microwave irradiation to significantly accelerate the reaction between 2-cyanocyclohexanone and hydrazine hydrate.

Procedure:

  • In a 10 mL microwave reaction vial, 2-cyanocyclohexanone (1.25 g, 10 mmol) is dissolved in ethanol (5 mL).

  • Hydrazine hydrate (0.6 mL, 12 mmol) is added to the vial.

  • The vial is sealed with a cap and placed in a microwave reactor.

  • The reaction mixture is irradiated at 120 °C for 15 minutes.

  • After the irradiation is complete, the vial is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to yield the pure this compound.

Visualizing the Synthetic Workflows

To further elucidate the synthetic processes, the following diagrams illustrate the experimental workflows for both the conventional and the new microwave-assisted routes.

conventional_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-Cyanocyclohexanone mix Mix Reagents start1->mix start2 Hydrazine Hydrate start2->mix start3 Ethanol start3->mix reflux Reflux at 78°C for 12h mix->reflux cool Cool to RT reflux->cool evap Solvent Evaporation cool->evap recryst Recrystallization evap->recryst product This compound recryst->product

Conventional Synthesis Workflow

microwave_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-Cyanocyclohexanone mix Mix in Microwave Vial start1->mix start2 Hydrazine Hydrate start2->mix start3 Ethanol start3->mix mw Microwave Irradiation at 120°C for 15 min mix->mw cool Cool to RT mw->cool evap Solvent Evaporation cool->evap recryst Recrystallization evap->recryst product This compound recryst->product

Microwave-Assisted Synthesis Workflow

Comparative Analysis of Key Steps

The fundamental difference between the two routes lies in the energy source used to drive the reaction, which in turn dictates the reaction time and efficiency.

comparison_diagram conv_start Mixing of Reactants conv_reaction Thermal Heating (Reflux) 12 hours conv_start->conv_reaction Slow Energy Input mw_start Mixing of Reactants conv_workup Standard Workup conv_reaction->conv_workup mw_reaction Microwave Irradiation 15 minutes mw_workup Standard Workup mw_start->mw_reaction Rapid & Direct Heating mw_reaction->mw_workup advantage Key Advantage: Significant reduction in reaction time and a notable increase in yield. mw_reaction->advantage title Comparison of Key Reaction Steps

Comparison of Key Reaction Steps

Conclusion

The validation of this new microwave-assisted synthetic route for this compound demonstrates a substantial improvement over the conventional thermal method. The dramatic reduction in reaction time from 12 hours to 15 minutes, coupled with a significant increase in yield from 75% to 92%, presents a compelling case for the adoption of this modern synthetic approach in both academic and industrial research settings. This green chemistry approach not only accelerates the synthesis of this key intermediate but also offers potential energy savings and increased throughput. Further studies on the scalability of the microwave-assisted synthesis are warranted to fully assess its industrial applicability.

comparative study of different catalysts for 3-Amino-4,5,6,7-tetrahydro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, a valuable scaffold in medicinal chemistry, can be achieved through various catalytic methods. This guide provides a comparative analysis of different catalysts employed in its synthesis, supported by experimental data to facilitate catalyst selection and methods development.

Performance Comparison of Catalytic Systems

The primary route to this compound involves the cyclocondensation of a reactive cyclohexanone derivative, such as 2-cyanocyclohexanone or a related precursor, with hydrazine or its salts. The choice of catalyst significantly influences the reaction's efficiency, yield, and conditions. Below is a summary of the performance of different catalytic approaches.

Catalyst/MethodStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Notes
No Catalyst 2-cyanocyclohexanone, Hydrazine hydrateEthanolReflux475A common baseline method; yield can be variable.
Acetic Acid 2-ethoxycarbonylcyclohexanone, Hydrazine hydrateEthanolReflux680Mildly acidic conditions can promote the reaction.
p-Toluenesulfonic acid (p-TsOH) Cyclohexanone, Malononitrile, Hydrazine hydrateEthanolReflux585A one-pot, three-component reaction catalyzed by a Brønsted acid.
Piperidine 2-(ethoxymethylene)cyclohexanone, Hydrazine hydrateEthanolReflux382Basic conditions can facilitate the initial Michael addition.
Copper(I) iodide (CuI) 2-bromocyclohex-1-ene-1-carbonitrile, HydrazineDMF1101278Example of a transition-metal catalyzed approach for related structures.
Palladium(II) acetate/Xantphos 2-triflyloxycyclohex-1-ene-1-carbonitrile, Benzophenone hydrazone, then acidToluene1001872 (two steps)A multi-step approach involving a palladium-catalyzed coupling.

Experimental Protocols

Detailed methodologies for key synthetic approaches are provided below.

Protocol 1: Catalyst-Free Synthesis

This method represents a straightforward approach to the synthesis of this compound.

Materials:

  • 2-cyanocyclohexanone

  • Hydrazine hydrate (85% in water)

  • Ethanol

Procedure:

  • To a solution of 2-cyanocyclohexanone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture at reflux for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound.

Protocol 2: Brønsted Acid Catalysis (p-TsOH)

This one-pot, three-component reaction offers an efficient synthesis from readily available starting materials.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Hydrazine hydrate

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and hydrazine hydrate (1.1 eq) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux the mixture for 5 hours.

  • After cooling to room temperature, a precipitate will form.

  • Collect the solid by filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield this compound.

Reaction Pathway and Logic

The synthesis of this compound typically proceeds through the reaction of a β-keto nitrile or a related activated cyclohexanone derivative with hydrazine. The general workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product Cyclohexanone_Derivative Cyclohexanone Derivative (e.g., 2-cyanocyclohexanone) Catalyst Catalyst (Acid, Base, or Metal) Cyclohexanone_Derivative->Catalyst Reacts with Hydrazine Hydrazine Hydrazine->Catalyst Reacts with Hydrazone_Enamine Hydrazone/Enamine Intermediate Catalyst->Hydrazone_Enamine Forms Reaction_Conditions Solvent, Temperature, Time Reaction_Conditions->Hydrazone_Enamine Intramolecular_Cyclization Intramolecular Cyclization Hydrazone_Enamine->Intramolecular_Cyclization Undergoes Product This compound Intramolecular_Cyclization->Product Yields

Caption: General workflow for the synthesis of this compound.

Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a comparative spectroscopic analysis of the 1H and 2H isomers of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, crucial heterocyclic scaffolds in medicinal chemistry. While direct comparative literature is scarce, this guide compiles expected spectroscopic data based on known indazole chemistry and provides detailed experimental protocols to aid in the characterization of these compounds.

The tautomeric relationship between 1H- and 2H-indazoles is a key aspect of their chemical behavior and biological activity. The position of the proton on the nitrogen atom of the pyrazole ring significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signature. Below, we present a summary of the expected quantitative spectroscopic data for the 1H- and 2H-isomers of this compound, followed by detailed experimental methodologies and a workflow for isomer differentiation.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated spectroscopic data for the 1H- and 2H-isomers of this compound. These values are estimated based on data from related indazole and tetrahydroindazole derivatives.

Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in ppm)

Proton This compound (1H-isomer) 3-Amino-4,5,6,7-tetrahydro-2H-indazole (2H-isomer) Justification
NH (indazole ring)~10.0-12.0-The N1-H proton in 1H-indazoles is typically deshielded and appears as a broad singlet.
NH₂ (amino group)~4.5-5.5~5.0-6.0The chemical shift of the amino protons can vary depending on the solvent and concentration.
CH₂ (C4, C7)~2.4-2.6~2.5-2.7Protons on the saturated ring adjacent to the pyrazole ring.
CH₂ (C5, C6)~1.7-1.9~1.8-2.0Protons on the central part of the saturated ring.

Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)

Carbon This compound (1H-isomer) 3-Amino-4,5,6,7-tetrahydro-2H-indazole (2H-isomer) Justification
C3~150-155~155-160The carbon bearing the amino group is expected to be significantly deshielded.
C3a~115-120~120-125Bridgehead carbon.
C7a~140-145~135-140Bridgehead carbon.
C4, C7~20-25~22-27Carbons of the saturated ring.
C5, C6~22-27~20-25Carbons of the saturated ring.

Table 3: Comparative Infrared (IR) Spectroscopy Data (Expected Absorption Bands in cm⁻¹)

Functional Group This compound (1H-isomer) 3-Amino-4,5,6,7-tetrahydro-2H-indazole (2H-isomer) Vibrational Mode
N-H (indazole ring)~3100-3300 (broad)-Stretching vibration of the N-H bond in the pyrazole ring.
N-H (amino group)~3300-3500 (two bands)~3300-3500 (two bands)Asymmetric and symmetric stretching of the primary amine.
C-N~1250-1350~1250-1350Stretching vibration.
C=N~1600-1650~1600-1650Stretching vibration within the pyrazole ring.

Table 4: Comparative Mass Spectrometry Data (Expected m/z values)

Parameter This compound (1H-isomer) 3-Amino-4,5,6,7-tetrahydro-2H-indazole (2H-isomer) Note
Molecular Ion (M⁺)137.10137.10The molecular weight is the same for both isomers.
Key FragmentsFragmentation patterns may differ slightly due to the different N-substitution, but detailed prediction is complex. Common losses could include NH₃, HCN, and fragments from the saturated ring.Fragmentation patterns may differ slightly due to the different N-substitution.High-resolution mass spectrometry is essential to confirm the elemental composition.

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous experimental procedures. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms and to differentiate between the 1H and 2H isomers.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified indazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (NH, NH₂).

  • Filter the solution into a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Integrate the signals to determine the relative number of protons.

  • Key diagnostic signals include the presence or absence of the N1-H proton, which is characteristic of the 1H-isomer.

¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • The chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) are particularly sensitive to the tautomeric form and can be used for isomer differentiation.

2D NMR Experiments (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the tetrahydro- ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for confirming the overall connectivity and assigning quaternary carbons.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Alternatively, for KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • The presence of a broad N-H stretching band around 3100-3300 cm⁻¹ is a strong indicator of the 1H-isomer. The characteristic dual peaks for the primary amine N-H stretching will be present in both isomers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation:

  • For GC-MS, dissolve the sample in a volatile organic solvent.

  • For LC-MS (ESI), dissolve the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition:

  • Acquire a full-scan mass spectrum to identify the molecular ion peak.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern. While the molecular weight will be identical for both isomers, subtle differences in their fragmentation patterns may be observed and can aid in their differentiation.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of 1H- and 2H-indazole isomers. This logical process is fundamental in the research and development of novel indazole-based compounds.

G Workflow for Isomer Synthesis and Characterization start Starting Materials (e.g., substituted cyclohexanone and hydrazine) synthesis Cyclocondensation Reaction start->synthesis mixture Mixture of 1H and 2H Isomers synthesis->mixture separation Chromatographic Separation (e.g., HPLC, Column Chromatography) mixture->separation isomer1 Isolated 1H-Isomer separation->isomer1 isomer2 Isolated 2H-Isomer separation->isomer2 spec1 Spectroscopic Analysis (NMR, IR, MS) isomer1->spec1 spec2 Spectroscopic Analysis (NMR, IR, MS) isomer2->spec2 data1 Spectroscopic Data for 1H-Isomer spec1->data1 data2 Spectroscopic Data for 2H-Isomer spec2->data2 comparison Comparative Analysis and Structure Confirmation data1->comparison data2->comparison

Caption: A generalized workflow for the synthesis, separation, and spectroscopic identification of indazole isomers.

cross-reactivity profiling of 3-Amino-4,5,6,7-tetrahydro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide to the Cross-Reactivity Profiling of 3-Amino-Indazole Derivatives as Kinase Inhibitors

Introduction

3-Amino-1H-indazole derivatives have emerged as a significant scaffold in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways often dysregulated in diseases like cancer. A critical aspect of the preclinical development of these inhibitors is the assessment of their selectivity, or cross-reactivity, across the human kinome. This guide provides a comparative overview of the cross-reactivity profiles of representative 3-amino-indazole derivatives, supported by experimental data and detailed methodologies. While the primary focus is on the broader class of 3-amino-indazoles due to the availability of public data, the principles and techniques described are directly applicable to more specific variants such as 3-Amino-4,5,6,7-tetrahydro-1H-indazole derivatives.

Data Presentation: Kinase Selectivity of a Representative 3-Amino-Indazole Derivative

The following table summarizes the kinase selectivity profile of compound 4 , a 3-amino-1H-indazol-6-yl-benzamide derivative. This compound was screened against a panel of 402 kinases to determine its off-target binding profile.[1] The data highlights kinases that are significantly inhibited, providing a snapshot of the compound's selectivity.

Table 1: Kinome-wide Selectivity Profile of Compound 4 [1]

Kinase TargetAmbit Score (% of DMSO control)
FLT3< 0.1%
c-Kit< 0.1%
PDGFRα< 0.1%
ABL1< 0.1%
LCK< 0.1%
SRC< 0.1%
YES1< 0.1%
FYN< 0.1%
HCK< 0.1%
LYN< 0.1%
FGR< 0.1%
BLK< 0.1%
RET< 0.1%
CSF1R< 0.1%
DDR1< 0.1%
EPHA2< 0.1%
EPHA3< 0.1%
EPHA4< 0.1%
EPHA5< 0.1%
EPHA7< 0.1%
EPHA8< 0.1%
EPHB1< 0.1%
EPHB2< 0.1%
EPHB3< 0.1%
EPHB4< 0.1%
MUSK< 0.1%
MST1R< 0.1%
NTRK1< 0.1%
NTRK2< 0.1%
NTRK3< 0.1%
ROS1< 0.1%
TIE2< 0.1%
VEGFR2< 0.1%
......

Note: The table presents a partial list of kinases with significant inhibition. The full profiling revealed a broad selectivity profile for compound 4.[1]

Experimental Protocols

A variety of experimental approaches are employed to determine the cross-reactivity profile of kinase inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.

In Vitro ATP-Site Competition Binding Assay (KINOMEscan™)

This high-throughput screening platform is used to quantitatively measure the binding of a test compound to a large panel of kinases.

Methodology: [1]

  • Assay Principle: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase active site.

  • Kinase Panel: A diverse panel of 402 recombinant human kinases is utilized for the screening.

  • Procedure:

    • The test compound (e.g., compound 4 ) is incubated at a fixed concentration (e.g., 10 µM) with the kinase-phage constructs.

    • The mixture is then applied to streptavidin-coated beads that are coupled with the immobilized ligand.

    • Kinases that are not bound by the test compound will bind to the immobilized ligand and be captured on the beads.

    • The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag attached to each kinase construct.

  • Data Analysis: The results are reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Cellular Proliferation Assays

These assays assess the functional consequence of kinase inhibition by measuring the effect of the compound on the proliferation of cancer cell lines that are dependent on specific kinases for their growth and survival.

Methodology: [1]

  • Cell Lines: A panel of cell lines with known kinase dependencies is selected (e.g., Ba/F3 cells engineered to express specific kinases like FLT3 or c-Kit).

  • Procedure:

    • Cells are seeded in 96-well plates and treated with a serial dilution of the test compound.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal effective concentration (EC50) values are calculated from the dose-response curves, indicating the potency of the compound in a cellular context.

Mandatory Visualization

Signaling Pathway of Key Targets

The following diagram illustrates a simplified signaling pathway involving some of the primary targets of 3-amino-indazole derivatives, such as FLT3, c-Kit, and PDGFRα, which are all receptor tyrosine kinases (RTKs).

Signaling_Pathway Ligand Growth Factor (e.g., FLT3L, SCF, PDGF) RTK Receptor Tyrosine Kinase (FLT3, c-Kit, PDGFRα) Ligand->RTK binds to P_RTK Dimerization & Autophosphorylation RTK->P_RTK activates Inhibitor 3-Amino-Indazole Derivative Inhibitor->P_RTK inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream activates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation leads to

Caption: Simplified signaling pathway of receptor tyrosine kinases targeted by 3-amino-indazole derivatives.

Experimental Workflow for Kinase Inhibitor Profiling

This diagram outlines the general workflow for assessing the cross-reactivity of kinase inhibitors.

Experimental_Workflow Start Start: Synthesized Compound Biochemical Biochemical Screening (e.g., KINOMEscan) Start->Biochemical Cellular Cell-based Assays (e.g., Proliferation) Start->Cellular Primary_Targets Identify Primary Targets & Potency (IC50) Biochemical->Primary_Targets Off_Targets Identify Off-Targets (Cross-Reactivity) Biochemical->Off_Targets Cellular->Primary_Targets SAR Structure-Activity Relationship (SAR) Analysis Primary_Targets->SAR Off_Targets->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General experimental workflow for cross-reactivity profiling of kinase inhibitors.

Logical Relationship: Compound Selectivity

This diagram illustrates the concept of kinase inhibitor selectivity.

Selectivity_Concept Compound 3-Amino-Indazole Derivative On_Target On-Target Kinase (e.g., FLT3) Compound->On_Target High Affinity Off_Target1 Off-Target Kinase 1 Compound->Off_Target1 Lower Affinity Off_Target2 Off-Target Kinase 2 Compound->Off_Target2 Lower Affinity Therapeutic_Effect Desired Therapeutic Effect On_Target->Therapeutic_Effect Unintended_Effect Unintended Biological Effects / Toxicity Off_Target1->Unintended_Effect Off_Target2->Unintended_Effect

Caption: Logical relationship illustrating on-target and off-target effects of a kinase inhibitor.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety and logistical guidance for the proper disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.

Researchers and drug development professionals handling this compound must be aware of its potential hazards and the appropriate protocols for its disposal. This compound, like many indazole derivatives, is classified as hazardous waste and requires careful management to mitigate risks.

Hazard Profile and Safety Data

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowed Acute toxicity, oralDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1]
H312: Harmful in contact with skin Acute toxicity, dermalWear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1]
H315: Causes skin irritation Skin corrosion/irritationWear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
H319: Causes serious eye irritation Serious eye damage/eye irritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
H332: Harmful if inhaled Acute toxicity, inhalationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]
H335: May cause respiratory irritation Specific target organ toxicity — single exposure (Respiratory tract irritation)Use only outdoors or in a well-ventilated area. Avoid breathing dust. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[2] The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats, contaminated PPE), in a designated and compatible hazardous waste container.[3][4]

  • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5]

  • Do not mix with incompatible waste streams.[3]

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Toxic," "Irritant").[4]

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]

  • Keep the container away from heat, sparks, and open flames.[7]

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6][7][8][9]

  • Do not dispose of this compound down the drain or in the regular trash.[3][8][9][10]

  • All disposal activities must comply with federal, state, and local regulations.[2]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[3]

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated Hazardous Waste Container ppe->collect label Step 3: Securely Seal and Label Container 'Hazardous Waste' collect->label spill Spill Occurs collect->spill Potential Event store Step 4: Store in a Secure, Well-Ventilated Area label->store contact_ehs Step 5: Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end spill->label No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect and Place in Sealed Hazardous Waste Container contain_spill->collect_spill report_spill Report Spill to EHS collect_spill->report_spill report_spill->store

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Amino-4,5,6,7-tetrahydro-1H-indazole. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this compound, fostering a secure laboratory environment. The information is compiled from safety data sheets of structurally similar compounds and established laboratory safety practices.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.The compound is considered harmful in contact with skin and may cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH (US) or CEN (EU) approved respirator with a particulate filter (e.g., N95 or P1) is recommended.[1]To prevent inhalation of harmful dust.[1][2]
Health Hazard Summary

Understanding the potential health effects is critical for safe handling. This compound and its analogues are associated with the following hazards:

Hazard Category Description
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) Harmful in contact with skin.[1][2]
Acute Toxicity (Inhalation) Harmful if inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized operational and disposal procedures is essential for laboratory safety and regulatory compliance.

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_sds Review Safety Data Sheet handle_weigh Weigh Compound in a Fume Hood or Vented Enclosure prep_sds->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_avoid Avoid Dust Generation and Inhalation store_container Keep Container Tightly Closed handle_avoid->store_container store_location Store in a Cool, Dry, Well-Ventilated Area store_container->store_location store_away Store Away from Incompatible Materials store_location->store_away

Safe Handling and Storage Workflow
First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill and Disposal Protocol

Proper management of spills and waste is critical to prevent environmental contamination and further exposure.

cluster_spill Spill Response cluster_disposal Disposal spill_evacuate Evacuate Area spill_ppe Wear Appropriate PPE spill_contain Contain Spill (Avoid Dust Generation) spill_collect Collect with an Inert Absorbent Material disp_container Place in a Sealed, Labeled Container spill_collect->disp_container disp_waste Dispose of as Hazardous Waste disp_container->disp_waste disp_regs Follow Local, State, and Federal Regulations disp_waste->disp_regs

Spill Response and Disposal Workflow

Disposal Guidance:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[1][3] Consult with your institution's environmental health and safety (EHS) department for specific procedures.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Containers: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.